Alternariol-13C14
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C14H10O5 |
|---|---|
Molecular Weight |
272.12 g/mol |
IUPAC Name |
3,7,9-trihydroxy-1-(113C)methylbenzo[c]chromen-6-one |
InChI |
InChI=1S/C14H10O5/c1-6-2-7(15)5-11-12(6)9-3-8(16)4-10(17)13(9)14(18)19-11/h2-5,15-17H,1H3/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1,13+1,14+1 |
InChI Key |
CEBXXEKPIIDJHL-FIJHWJEJSA-N |
Isomeric SMILES |
[13CH3][13C]1=[13CH][13C](=[13CH][13C]2=[13C]1[13C]3=[13C]([13C](=[13CH][13C](=[13CH]3)O)O)[13C](=O)O2)O |
Canonical SMILES |
CC1=CC(=CC2=C1C3=C(C(=CC(=C3)O)O)C(=O)O2)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Alternariol-13C14: Properties, Analysis, and Toxicological Profile
This technical guide provides a comprehensive overview of the physical and chemical properties, analytical methodologies, and toxicological profile of Alternariol-13C14. This isotopically labeled mycotoxin serves as a critical internal standard for accurate quantification in complex matrices, aiding researchers, scientists, and drug development professionals in their understanding and analysis of its unlabeled counterpart, Alternariol.
Core Physical and Chemical Properties
This compound is the uniformly carbon-13 labeled form of Alternariol (AOH), a mycotoxin produced by various species of Alternaria fungi.[1][2][3][4] As an internal standard for mass spectrometry, its physical and chemical properties are essentially identical to those of the native compound, with the key difference being its increased mass due to the isotopic enrichment.[5]
Table 1: Physical and Chemical Properties of Alternariol
| Property | Value | Source |
| Chemical Formula | C₁₄H₁₀O₅ | |
| IUPAC Name | 3,7,9-trihydroxy-1-methylbenzo[c]chromen-6-one | |
| Molar Mass | 258.229 g/mol | |
| Melting Point | 350 °C | |
| Appearance | Colorless needles (crystallized from ethanol) | |
| Solubility | Soluble in most organic solvents | |
| Chemical Family | Isocoumarins and Derivatives |
Analytical Methodologies: Quantification by Isotope Dilution Mass Spectrometry
The primary application of this compound is in stable isotope dilution assays (SIDA) coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the accurate quantification of Alternariol in various food and feed samples. This method is crucial for overcoming matrix effects that can lead to ion suppression or enhancement in complex samples.
Experimental Protocol: General Workflow for Alternariol Analysis using SIDA-LC-MS/MS
The following protocol is a generalized procedure based on established methods for the analysis of Alternaria toxins in food matrices.
-
Sample Preparation and Extraction:
-
Homogenize the test material (e.g., tomato, wheat, sunflower seeds).
-
Weigh a precise amount of the homogenized sample into a centrifuge tube.
-
Spike the sample with a known amount of this compound internal standard solution.
-
Add an extraction solvent, typically a mixture of methanol, water, and acetic acid.
-
Extract the sample by shaking for a defined period.
-
Centrifuge the sample to separate the solid and liquid phases.
-
-
Clean-up (Optional but Recommended):
-
For complex matrices, a solid-phase extraction (SPE) step may be employed to remove interfering compounds.
-
-
LC-MS/MS Analysis:
-
Inject the diluted or cleaned-up extract into the LC-MS/MS system.
-
Chromatographic separation is typically achieved using a C18 or similar reversed-phase column with a gradient elution of a mobile phase consisting of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., methanol).
-
The mass spectrometer is operated in negative electrospray ionization (ESI-) mode.
-
Detection and quantification are performed using Multiple Reaction Monitoring (MRM), monitoring specific precursor-to-product ion transitions for both native Alternariol and the 13C14-labeled internal standard.
-
-
Quantification:
-
A calibration curve is generated by plotting the peak area ratios of the analyte to the internal standard against their molar ratios.
-
The concentration of Alternariol in the sample is determined by comparing the peak area ratio from the sample to the calibration curve.
-
References
- 1. researchgate.net [researchgate.net]
- 2. The characteristics, occurrence, and toxicological effects of alternariol: a mycotoxin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The characteristics, occurrence, and toxicological effects of alternariol: a mycotoxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discover BiopureTM U-[13C14]-Alternariol- 25 µg/mL in acetonitrile at Romer Labs [romerlabs.com]
Alternariol-13C14: A Technical Guide for Researchers
Prepared for: Researchers, scientists, and drug development professionals.
This technical guide provides an in-depth overview of Alternariol-13C14, a stable isotope-labeled form of the mycotoxin Alternariol. This document consolidates key chemical and physical data, detailed experimental protocols for studying its biological effects, and visual representations of the signaling pathways it modulates. This guide is intended to serve as a comprehensive resource for researchers investigating the mechanisms of action and potential therapeutic or toxicological implications of Alternariol.
Core Compound Data: this compound
This compound is a uniformly labeled stable isotope of Alternariol, where all 14 carbon atoms are replaced with the 13C isotope. This isotopic labeling makes it an invaluable internal standard for mass spectrometry-based quantification of Alternariol in complex matrices, as it allows for the correction of matrix effects and variations in sample preparation and instrument response.
| Parameter | Value | Source |
| Chemical Formula | 13C14H10O5 | Romer Labs[1] |
| Molecular Weight | ~272 g/mol (e.g., 271.9 g/mol , 272.123 g/mol ) | Romer Labs, Alfa Chemistry[1][2] |
| CAS Number | Not uniquely assigned; referenced by the unlabeled CAS number: 641-38-3 | PubChem, Sigma-Aldrich[3][4] |
| Appearance | Typically supplied as a solution in a solvent like acetonitrile | MedchemExpress |
| Storage | Solution: -20°C, for at least 2 years | MedchemExpress |
Experimental Protocols
This section details experimental methodologies for investigating the key biological activities of Alternariol. These protocols are based on established methods from the scientific literature.
Cytotoxicity Assessment using MTT Assay
This protocol is designed to determine the cytotoxic effects of Alternariol on a given cell line.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals, which can be solubilized and quantified by spectrophotometry.
Methodology:
-
Cell Seeding: Seed cells (e.g., IPEC-1, HepG2, Caco-2) in a 96-well plate at a density of 2 × 105 cells/mL and incubate for 24 hours.
-
Treatment: Treat the cells with varying concentrations of Alternariol (e.g., 0.5, 2.5, 5, 25, 50, and 100 µM) for 24 hours. Include a solvent control (e.g., DMSO, final concentration ≤ 1%).
-
MTT Addition: After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage of the solvent control and calculate the IC50 value (the concentration of Alternariol that inhibits cell viability by 50%).
Apoptosis Analysis by Flow Cytometry with Propidium Iodide (PI) Staining
This protocol allows for the quantification of apoptotic and necrotic cells following treatment with Alternariol.
Principle: Propidium iodide is a fluorescent intercalating agent that cannot cross the membrane of live cells. It is commonly used to identify dead cells in a population. By analyzing the cellular DNA content, different phases of the cell cycle and apoptotic cells (sub-G1 peak) can be distinguished.
Methodology:
-
Cell Culture and Treatment: Culture cells (e.g., HepG2, Caco-2) in 24-well plates and treat with desired concentrations of Alternariol for 24-48 hours.
-
Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS. Incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Excite the PI at 488 nm and measure the emission at approximately 585 nm.
-
Data Analysis: Gate the cell populations to distinguish between viable, apoptotic (sub-G1), and necrotic cells based on their fluorescence intensity.
Topoisomerase II Inhibition Assay
This protocol is used to assess the ability of Alternariol to inhibit the activity of topoisomerase II.
Principle: Topoisomerase II relaxes supercoiled DNA. This assay measures the inhibition of this enzymatic activity by an agent like Alternariol. The different forms of DNA (supercoiled, relaxed, and linearized) can be separated by agarose gel electrophoresis.
Methodology:
-
Reaction Mixture: Prepare a reaction mixture containing supercoiled plasmid DNA (e.g., pUC18, 140 ng), recombinant human topoisomerase IIα (1.36 µg), and varying concentrations of Alternariol in a suitable reaction buffer. Include a solvent control (e.g., 5% DMSO) and a positive control (e.g., etoposide).
-
Incubation: Incubate the reaction mixture at 37°C for 6 minutes.
-
Reaction Termination: Stop the reaction by adding a solution of 1% SDS and 20 mM EDTA, followed by digestion with proteinase K (1 mg/mL) at 45°C for 30 minutes.
-
Agarose Gel Electrophoresis: Add loading buffer to the samples and run them on a 1% agarose gel containing ethidium bromide.
-
Visualization: Visualize the DNA bands under UV light. Inhibition of topoisomerase II activity will result in a decrease in the amount of relaxed DNA and an increase in the amount of supercoiled DNA. The appearance of linearized plasmid DNA indicates that the compound acts as a topoisomerase poison.
Signaling Pathways Modulated by Alternariol
Alternariol has been shown to influence several key signaling pathways, leading to its observed biological effects.
Alternariol-Induced Apoptosis Pathway
Alternariol can induce apoptosis through the mitochondrial pathway. This process involves the activation of p53, which leads to the opening of the mitochondrial permeability transition pore (PTP). This, in turn, causes a loss of the mitochondrial transmembrane potential, the release of cytochrome c, and the subsequent activation of caspase-9 and caspase-3, culminating in programmed cell death.
Caption: Mitochondrial pathway of apoptosis induced by Alternariol.
Alternariol's Impact on the NF-κB Signaling Pathway
In an inflammatory context, Alternariol has been shown to suppress the lipopolysaccharide (LPS)-induced activation of the NF-κB pathway in macrophages. This leads to a decreased secretion of pro-inflammatory cytokines such as IL-8, IL-6, and TNF-α, and an increased secretion of the anti-inflammatory cytokine IL-10.
Caption: Alternariol's modulation of the NF-κB signaling pathway.
Experimental Workflow for Cytotoxicity and Apoptosis Analysis
The following workflow outlines the key steps in assessing the cytotoxic and apoptotic effects of Alternariol on a cell line.
Caption: Workflow for assessing Alternariol's cytotoxicity and apoptosis induction.
References
- 1. An updated overview of anticancer effects of alternariol and its derivatives: underlying molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Alternaria Mycotoxin Alternariol Triggers the Immune Response of IL‐1β‐stimulated, Differentiated Caco‐2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxic Effects of Alternariol, Alternariol Monomethyl-Ether, and Tenuazonic Acid and Their Relevant Combined Mixtures on Human Enterocytes and Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
The Crucial Role of Alternariol-13C14 in Advancing Mycotoxin Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the significance and application of Alternariol-13C14, a stable isotope-labeled form of the mycotoxin Alternariol (AOH). Produced by Alternaria fungi, AOH is a frequent contaminant in grains, fruits, and vegetables, posing potential health risks to humans.[1][2][3][4] The availability of isotopically labeled AOH, particularly ¹³C-labeled analogs, has revolutionized the analytical monitoring of this mycotoxin and facilitated a deeper understanding of its toxicological mechanisms. This guide provides a comprehensive overview of its application, supported by quantitative data, detailed experimental protocols, and visualizations of its molecular interactions.
The Power of Stable Isotope Labeling in Mycotoxin Analysis
The primary application of this compound lies in its use as an internal standard for Stable Isotope Dilution Assays (SIDAs).[5] This analytical technique is considered the gold standard for the accurate quantification of mycotoxins in complex food matrices. The use of a stable isotope-labeled internal standard like this compound is critical to compensate for matrix effects and analyte losses during sample preparation and analysis, which are common challenges in liquid chromatography-mass spectrometry (LC-MS/MS) methods.
Quantitative Performance Data
The use of stable isotope-labeled Alternariol has led to the development of highly sensitive and accurate analytical methods. The following tables summarize the performance characteristics of these methods for the detection and quantification of Alternariol in various food and beverage matrices.
Table 1: Method Validation Parameters for Alternariol Analysis using Stable Isotope Dilution Assays
| Parameter | Matrix | Alternariol (AOH) | Alternariol Monomethyl Ether (AME) | Citation |
| Limit of Detection (LOD) | Beverages | 0.03 µg/kg | 0.01 µg/kg | |
| Food (general) | 0.09 - 0.53 µg/kg | - | ||
| Tomato Juice | 0.7 - 3.5 ng/g | 0.7 - 3.5 ng/g | ||
| Limit of Quantification (LOQ) | Beverages | 0.09 µg/kg | 0.03 µg/kg | |
| Wheat | 0.19 - 1.40 µg/kg | - | ||
| Tomato Juice | 3.5 ng/g | 3.5 ng/g | ||
| Recovery | Apple Juice (spiked) | 100.5 ± 3.4% | 107.3 ± 1.6% | |
| Food (general) | 96 - 109% | - | ||
| Tomato Juice | > 80% | > 80% | ||
| Inter-assay Precision (CEV/RSD) | Vegetable Juice | 4.0% | 2.3% | |
| Grape Juice | 4.6% | - | ||
| Food (general) | < 13% | - | ||
| Tomato Juice (RSDr) | ≤ 9% | ≤ 9% | ||
| Tomato Juice (RSDR) | ≤ 15% | ≤ 15% |
CEV: Coefficient of Variation; RSD: Relative Standard Deviation; RSDr: Repeatability; RSDR: Intermediate Reproducibility
Experimental Protocols: A Practical Framework
While the precise, step-by-step synthesis of this compound is often proprietary, its biosynthesis has been achieved in modified Czapek-Dox medium containing [¹³C₆]glucose and sodium [¹³C₂]acetate. The primary application of the purified labeled compound is within a Stable Isotope Dilution Assay (SIDA) coupled with LC-MS/MS.
General Workflow for SIDA using this compound
The following diagram illustrates a typical workflow for the analysis of Alternariol in a food sample using this compound as an internal standard.
Key Methodological Details
-
Sample Extraction: A common approach involves extraction with a mixture of acetonitrile and water.
-
Sample Cleanup: Solid-phase extraction (SPE) or dispersive liquid-liquid microextraction (DLLME) are employed to remove interfering matrix components.
-
LC-MS/MS Analysis: Chromatographic separation is typically achieved on a C18 column, followed by detection using tandem mass spectrometry, often in negative electrospray ionization mode.
Unraveling the Molecular Mechanisms of Alternariol
Alternariol exerts its toxicity through multiple pathways, leading to cytotoxic, genotoxic, and immunomodulatory effects. Understanding these pathways is crucial for risk assessment and the development of potential therapeutic interventions.
DNA Damage and Cell Cycle Arrest
A primary mechanism of AOH toxicity is its interaction with DNA topoisomerases, leading to DNA single and double-strand breaks. This DNA damage triggers a cellular response that results in cell cycle arrest, typically at the G2/M phase.
References
- 1. Mechanisms of Action and Toxicity of the Mycotoxin Alternariol: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The characteristics, occurrence, and toxicological effects of alternariol: a mycotoxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The characteristics, occurrence, and toxicological effects of alternariol: a mycotoxin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
The Sentinel Molecule: A Technical Guide to Alternariol-13C14 in Food Safety Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the critical role of Alternariol-13C14 (AOH-13C14) in the sensitive and accurate detection of the mycotoxin Alternariol (AOH) in food. Alternariol, a secondary metabolite produced by fungi of the Alternaria genus, is a prevalent contaminant in a wide range of agricultural commodities, including cereals, fruits, and vegetables.[1][2][3][4][5] Due to its potential genotoxic and estrogenic effects, robust analytical methods are imperative for monitoring its presence in the food supply to ensure consumer safety. The use of a stable isotope-labeled internal standard, such as AOH-13C14, is paramount for achieving the high accuracy and precision required in food safety analysis by compensating for matrix effects and variations during sample preparation and analysis.
The Analytical Imperative: Why Isotope Dilution Analysis?
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for mycotoxin analysis due to its high selectivity and sensitivity. However, complex food matrices can introduce significant variability, leading to ion suppression or enhancement in the mass spectrometer and affecting the accuracy of quantification. Isotope Dilution Analysis (IDA) is a powerful technique that overcomes these challenges. By introducing a known quantity of a stable isotope-labeled analogue of the analyte (in this case, AOH-13C14) at the beginning of the analytical process, any losses or variations during sample extraction, cleanup, and ionization are mirrored by the internal standard. Since the labeled and unlabeled compounds are chemically identical, they co-elute and experience the same matrix effects. The ratio of the signal from the native analyte to the labeled internal standard provides a highly accurate and precise measurement of the analyte's concentration.
Quantitative Data Summary
The following tables summarize the performance of analytical methods utilizing stable isotope dilution for Alternariol analysis and the reported contamination levels of Alternariol in various food commodities.
Table 1: Performance Characteristics of Analytical Methods for Alternariol (AOH) Detection Using Stable Isotope Dilution LC-MS/MS
| Food Matrix | Limit of Detection (LOD) (µg/kg) | Limit of Quantification (LOQ) (µg/kg) | Recovery (%) | Reference |
| Beverages (Apple Juice) | 0.03 | 0.09 | 100.5 ± 3.4 | |
| Tomato-based Products | 1.40 | 3.5 | >80 | |
| Wheat | 0.19 - 1.40 | 0.19 - 1.40 | 74 - 112 | |
| Cereals | 0.09 - 0.53 | - | 96 - 109 | |
| Infant Foods | - | 0.16 (AME) - 8.75 (ALT) | 84 - 112 | |
| Various Food Commodities | 0.1 - 10 | 0.2 - 30 | 72.0 - 119.1 | |
| Plasma | 0.02 - 0.5 | - | 80.4 - 116.4 | |
| Urine | 0.02 - 0.6 | - | 80.4 - 116.4 |
Table 2: Reported Contamination Levels of Alternariol (AOH) in Various Food Commodities
| Food Category | Food Product | AOH Concentration Range (µg/kg) | Country/Region of Survey | Reference |
| Cereals and Grains | Wheat | 3.3 (mean) - 5.3 (max) | Serbia | |
| Wheat | 2 - 53 | Urals and West Siberia | ||
| Triticale | up to 150 | Slovenia | ||
| Spelt | up to 1836 | Slovenia | ||
| Grain-based foods | 0.046 - 880 (AOH+AME) | Canada | ||
| Oat | up to 5 | - | ||
| Fruits and Vegetables | Tomato Products | 3.75 (average) | - | |
| Tomato Products | up to 33 | Switzerland | ||
| Processed Tomato Products | Indicative Level: 10 | European Union | ||
| Fruit Juices | up to 7.82 | - | ||
| Oilseeds and Nuts | Sunflower Seeds | Indicative Level: 30 | European Union | |
| Sesame Seeds | Indicative Level: 30 | European Union | ||
| Infant Foods | Cereal-based infant foods | Indicative Level: 2 | European Union | |
| Infant foods | up to 1.4 (AME) | Germany |
Experimental Protocols
This section details two common methodologies for the analysis of Alternariol in food matrices using a stable isotope-labeled internal standard.
Method 1: QuEChERS-based Extraction for Cereal Matrices
This protocol is adapted from a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) procedure.
1. Sample Preparation and Homogenization:
-
Weigh 4 g of a homogenized and representative cereal sample (e.g., wheat flour) into a 50 mL polypropylene centrifuge tube.
-
For dry samples (<25% water content), add an appropriate amount of water to achieve a total water content of approximately 80-95% and allow to equilibrate.
2. Internal Standard Spiking:
-
Add a known amount of this compound internal standard solution in a suitable solvent (e.g., acetonitrile) to the sample. The amount should be chosen to be in the mid-range of the expected analyte concentration.
3. Extraction:
-
Add 10 mL of acetonitrile and 7.5 mL of 0.1% (v/v) formic acid in water to the centrifuge tube.
-
Shake the tube vigorously for 3 minutes.
-
Add 1 g of sodium chloride (NaCl) and 4 g of anhydrous magnesium sulfate (MgSO₄).
-
Shake the tube vigorously again for 1 minute.
4. Centrifugation and Phase Separation:
-
Centrifuge the tube at 5000 rpm for 5 minutes to separate the organic and aqueous phases.
5. Dispersive Solid-Phase Extraction (dSPE) Cleanup:
-
Transfer an aliquot of the upper acetonitrile layer to a 15 mL dSPE tube containing a suitable sorbent mixture (e.g., PSA for removal of fatty acids and C18 for removal of nonpolar interferences).
-
Vortex for 30 seconds.
-
Centrifuge at a high speed for 5 minutes.
6. Final Extract Preparation:
-
Take an aliquot of the cleaned extract, evaporate it to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.
Method 2: Stable Isotope Dilution LC-MS/MS for Fruit Juice
This protocol is based on a stable isotope dilution assay for beverage matrices.
1. Sample Preparation:
-
Degas carbonated beverage samples.
-
For cloudy juices, centrifuge at a high speed to obtain a clear supernatant.
2. Internal Standard Spiking and Equilibration:
-
To 5 mL of the juice sample in a centrifuge tube, add a known amount of this compound internal standard solution.
-
Stir the sample for 30 minutes to ensure equilibration between the analyte and the internal standard.
3. Solid-Phase Extraction (SPE) Cleanup:
-
Condition an SPE cartridge (e.g., C18) with methanol followed by water.
-
Load the spiked juice sample onto the cartridge.
-
Wash the cartridge with water to remove polar interferences.
-
Elute the analytes (AOH and AOH-13C14) with a suitable organic solvent (e.g., methanol or acetonitrile).
4. Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a specific volume of the initial mobile phase for LC-MS/MS analysis.
LC-MS/MS Parameters (General Guidance):
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient of water and methanol or acetonitrile, often with an additive like formic acid or ammonium formate to improve ionization.
-
Ionization Mode: Electrospray ionization (ESI) in negative mode is often preferred for phenolic compounds like Alternariol, as it provides stable deprotonated molecules [M-H]⁻.
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) is used for quantification. Two transitions (a quantifier and a qualifier) are typically monitored for both the native analyte and the labeled internal standard to ensure high selectivity and confirm the identity of the compound.
Mechanism of Action: Alternariol as a Topoisomerase Poison
Alternariol exerts its genotoxic effects primarily by acting as a topoisomerase poison. Topoisomerases are essential enzymes that resolve topological problems in DNA during replication, transcription, and other cellular processes. Alternariol has been shown to inhibit both topoisomerase I and II. It stabilizes the transient covalent complex formed between the topoisomerase enzyme and DNA, which leads to the accumulation of DNA single- and double-strand breaks. This DNA damage triggers a cellular cascade known as the DNA Damage Response (DDR).
The diagram above illustrates the key steps in the signaling pathway initiated by Alternariol. AOH inhibits topoisomerase I and II, leading to the stabilization of the enzyme-DNA complex and the formation of DNA strand breaks. These breaks are recognized by sensor proteins like ATM and ATR, which in turn activate downstream effectors such as p53 and the checkpoint kinases Chk1 and Chk2. This activation leads to cell cycle arrest, primarily at the G2/M phase, to allow time for DNA repair. If the damage is too severe to be repaired, the cell is directed towards apoptosis (programmed cell death).
Conclusion
The use of this compound as an internal standard in isotope dilution LC-MS/MS analysis is indispensable for the accurate and reliable quantification of Alternariol in diverse and complex food matrices. This technical guide has provided a comprehensive overview of the analytical methodologies, quantitative data on contamination levels, and the molecular mechanism of Alternariol's toxicity. For researchers, scientists, and professionals in drug development, a thorough understanding of these aspects is crucial for assessing the risks associated with this mycotoxin, developing effective mitigation strategies, and ensuring the safety of the global food supply. The continued development and application of advanced analytical techniques, underpinned by the use of stable isotope-labeled standards, will remain a cornerstone of food safety and public health protection.
References
- 1. The characteristics, occurrence, and toxicological effects of alternariol: a mycotoxin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Alternaria in Selected Foods - April 1, 2014 to March 31, 2018 and April 1, 2019 to March 31, 2022 - inspection.canada.ca [inspection.canada.ca]
- 3. freshplaza.com [freshplaza.com]
- 4. Occurrence of Alternaria and Other Toxins in Cereal Grains Intended for Animal Feeding Collected in Slovenia: A Three-Year Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
An In-depth Technical Guide to the Certificate of Analysis of Alternariol-13C14
This technical guide provides a detailed explanation of the data and methodologies associated with the certificate of analysis for Alternariol-13C14, a crucial internal standard for researchers, scientists, and drug development professionals. This document outlines the quantitative data, experimental protocols, and logical workflows involved in the characterization and application of this isotopically labeled mycotoxin.
Quantitative Data Summary
This compound is a stable isotope-labeled analog of Alternariol, a mycotoxin produced by Alternaria fungi.[1] The incorporation of carbon-13 isotopes makes it an ideal internal standard for stable isotope dilution analysis (SIDA), a highly accurate method for quantifying mycotoxins in various matrices.[2][3] Below is a summary of the typical quantitative data found on a certificate of analysis for a commercial this compound standard.
| Parameter | Value | Source |
| Product Name | Biopure™ U-[13C14]-Alternariol | Romer Labs[4] |
| Concentration | 25 µg/mL in Acetonitrile | Romer Labs |
| Molecular Formula | ¹³C₁₄H₁₀O₅ | Romer Labs |
| Molecular Weight | 271.9 g/mol | Romer Labs |
| Storage Temperature | 2°C - 8°C | Romer Labs |
| Purity (unlabeled) | ≥96.0% (HPLC) | Sigma-Aldrich |
| Application | Internal standard for mass spectrometry | Romer Labs |
Experimental Protocols
The characterization and application of this compound involve several key analytical techniques. The following sections detail the methodologies for these experiments.
The production of uniformly labeled ¹³C-Alternariol is achieved through fungal biosynthesis. Alternaria alternata cultures are grown in a modified Czapek-Dox medium. This medium is specifically formulated with [¹³C₆]glucose and sodium [¹³C₂]acetate as the sole carbon sources, ensuring the incorporation of ¹³C atoms into the Alternariol molecule during the fungal metabolic process.
LC-MS/MS is the primary technique for the analysis of Alternaria toxins, utilizing this compound as an internal standard to correct for matrix effects and variations in sample preparation.
-
Sample Preparation: A common approach for food matrices is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method. This involves an extraction step with an acetonitrile/water mixture, followed by a partitioning step using salts like magnesium sulfate and sodium chloride.
-
Chromatographic Separation: An ultra-high-performance liquid chromatography (UHPLC) system is typically used. Separation is often achieved on a C18 reversed-phase column with a gradient elution using a mobile phase consisting of water and acetonitrile, often with additives like formic acid or ammonium formate to improve peak shape and ionization.
-
Mass Spectrometric Detection: A tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode is employed for detection. Negative ion electrospray ionization (ESI) is commonly used as it provides stable and abundant deprotonated molecules for both Alternariol and its labeled internal standard. The specific precursor-to-product ion transitions for both the analyte and the internal standard are monitored for quantification.
NMR spectroscopy is a powerful tool for the structural elucidation and confirmation of mycotoxins like Alternariol. Both ¹H NMR and ¹³C NMR spectra provide detailed information about the chemical environment of each proton and carbon atom in the molecule, confirming the correct structure and the position of the isotopic labels.
Visualization of the Stable Isotope Dilution Analysis (SIDA) Workflow
The following diagram illustrates the typical workflow for quantifying Alternariol in a sample using this compound as an internal standard via the SIDA method.
Caption: Workflow for Stable Isotope Dilution Analysis of Alternariol.
References
The Principle of Isotope Dilution Mass Spectrometry using Alternariol-¹³C₁₄: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the principles and application of isotope dilution mass spectrometry (IDMS) for the accurate quantification of the mycotoxin Alternariol (AOH), utilizing its stable isotope-labeled internal standard, Alternariol-¹³C₁₄. This method, recognized as a gold standard for quantitative analysis, offers high precision and accuracy by effectively mitigating matrix effects and variations in analyte recovery inherent in complex sample matrices.
Core Principle of Isotope Dilution Mass Spectrometry
Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique for the precise quantification of a target analyte in a sample.[1][2] The fundamental principle involves the addition of a known amount of an isotopically labeled version of the analyte, known as an internal standard, to the sample prior to any sample preparation or analysis.[3][4] This "isotope-enriched" standard is chemically identical to the native analyte but has a different mass due to the incorporation of heavy isotopes (e.g., ¹³C, ²H, ¹⁵N).[1]
The key assumption of IDMS is that the isotopically labeled standard behaves identically to the native analyte throughout the entire analytical process, including extraction, cleanup, and ionization in the mass spectrometer. By measuring the ratio of the signal intensity of the native analyte to that of the isotopically labeled internal standard using a mass spectrometer, the concentration of the native analyte in the original sample can be accurately calculated. This ratiometric measurement corrects for any sample loss during preparation and any variations in ionization efficiency, thereby significantly improving the accuracy and precision of the results.
The Role of Alternariol-¹³C₁₄ as an Internal Standard
Alternariol-¹³C₁₄ is a stable isotope-labeled internal standard specifically designed for the quantification of Alternariol. In this molecule, all 14 carbon atoms are replaced with the heavier ¹³C isotope. This full isotopic labeling ensures that the internal standard has a distinct mass difference from the native Alternariol, allowing for their clear separation and independent measurement by the mass spectrometer. The use of a fully ¹³C-labeled standard is advantageous as it minimizes the risk of isotopic interference and provides a robust internal standard that co-elutes chromatographically with the native analyte, ensuring simultaneous measurement and effective correction for matrix effects.
Experimental Workflow for Alternariol Analysis using IDMS
The following diagram illustrates a typical experimental workflow for the quantification of Alternariol in a food matrix using IDMS with Alternariol-¹³C₁₄.
References
Methodological & Application
Application Note: Accurate Quantification of Alternariol in Complex Matrices Using Alternariol-¹³C₁₄ as an Internal Standard by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Alternariol (AOH) is a mycotoxin produced by fungi of the Alternaria genus, which are common pathogens of various crops.[1][2][3] Due to its potential toxicity, including mutagenic and cytotoxic effects, the presence of AOH in food and feed is a significant concern for consumer safety.[2] Accurate and reliable quantification of AOH in complex matrices such as food products is crucial for risk assessment and regulatory compliance. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the preferred analytical technique for mycotoxin analysis due to its high selectivity, sensitivity, and robustness.[4]
However, LC-MS/MS analysis can be susceptible to matrix effects, where co-eluting components from the sample matrix can suppress or enhance the ionization of the target analyte, leading to inaccurate quantification. The use of a stable isotope-labeled internal standard (SIL-IS) is the most effective strategy to compensate for these matrix effects. An ideal SIL-IS has a chemical structure and physicochemical properties nearly identical to the analyte of interest, but with a different mass. This ensures that the SIL-IS co-elutes with the analyte and experiences the same matrix effects and variations during sample preparation and injection.
This application note describes a detailed protocol for the quantification of Alternariol in various food matrices using Alternariol-¹³C₁₄ as an internal standard with LC-MS/MS. The use of a ¹³C-labeled internal standard provides a robust and accurate method for the determination of Alternariol, minimizing the impact of matrix effects and improving method precision and trueness.
Experimental Protocols
Materials and Reagents
-
Alternariol (AOH) analytical standard
-
Alternariol-¹³C₁₄ internal standard (IS)
-
Acetonitrile (ACN), Methanol (MeOH), Water (LC-MS grade)
-
Formic acid (FA), Acetic acid (HAc)
-
Sodium chloride (NaCl)
-
Solid Phase Extraction (SPE) cartridges (e.g., Strata-XL or equivalent)
Standard Solution Preparation
-
Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of AOH and Alternariol-¹³C₁₄ in methanol.
-
Intermediate Standard Solutions: Prepare a series of working standard solutions by diluting the primary stock solutions with methanol to achieve a range of concentrations for calibration.
-
Internal Standard Spiking Solution: Prepare a working solution of Alternariol-¹³C₁₄ at a concentration suitable for spiking into samples and calibration standards. The final concentration in the sample should be within the linear range of the calibration curve.
Sample Preparation
The following protocol is a general guideline and may require optimization for specific matrices.
-
Homogenization: Homogenize solid samples to a fine powder or paste.
-
Extraction:
-
Weigh 2-5 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add a known amount of the Alternariol-¹³C₁₄ internal standard spiking solution.
-
Add 15-20 mL of an extraction solvent. A common extraction solvent is a mixture of acetonitrile, methanol, and water (e.g., 45:10:45, v/v/v) with an acid modifier like acetic acid (1%).
-
Vortex or shake vigorously for an appropriate time (e.g., 30-60 minutes).
-
Centrifuge at high speed (e.g., 4000 rpm for 10 minutes) to separate the solid and liquid phases.
-
-
Clean-up (SPE):
-
Condition an SPE cartridge with methanol followed by water.
-
Load a specific volume of the supernatant from the extraction step onto the conditioned cartridge.
-
Wash the cartridge with a weak solvent (e.g., water) to remove interferences.
-
Elute the analytes with a suitable solvent such as methanol or acetonitrile.
-
-
Final Preparation:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of the initial mobile phase (e.g., 1 mL of methanol/water, 7:3, v/v).
-
Filter the reconstituted solution through a 0.22 µm syringe filter into an LC vial for analysis.
-
LC-MS/MS Analysis
Liquid Chromatography (LC) Parameters:
| Parameter | Recommended Conditions |
| Column | C18 or similar reversed-phase column (e.g., XSelect HSS T3) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid |
| Gradient | Optimized for separation of AOH from matrix interferences |
| Flow Rate | 0.3 - 0.5 mL/min |
| Injection Volume | 5 - 10 µL |
| Column Temperature | 40 °C |
Mass Spectrometry (MS/MS) Parameters:
| Parameter | Recommended Conditions |
| Ionization Mode | Electrospray Ionization (ESI), typically negative mode [M-H]⁻ |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Optimized for AOH and Alternariol-¹³C₁₄ (Precursor ion > Product ion) |
| Collision Energy | Optimized for each transition |
| Dwell Time | 50 - 100 ms |
Note: The specific MRM transitions and collision energies must be optimized for the instrument in use.
Data Presentation
The use of Alternariol-¹³C₁₄ as an internal standard significantly improves the accuracy and precision of AOH quantification. The following tables summarize typical performance data from validated methods using stable isotope-labeled internal standards for Alternariol analysis.
Table 1: Method Performance in Different Food Matrices
| Matrix | LOD (µg/kg) | LOQ (µg/kg) | Recovery (%) | RSD (%) |
| Starch (model for cereals) | 0.05 - 1.25 | 0.16 - 4.13 | 83 - 108 | < 4 (intra-day), 3-8 (inter-day) |
| Fresh Tomatoes | 0.01 - 1.36 | 0.02 - 5.56 | 95 - 111 | < 4 (intra-day), 3-8 (inter-day) |
| Whole Grains | 0.09 - 0.53 | - | 96 - 109 | < 13 |
| Tomato Juice | 1.40 | 3.5 | > 80 | < 9 (repeatability), < 15 (reproducibility) |
Data compiled from multiple sources utilizing stable isotope dilution assays for Alternaria toxins.
Table 2: Example MRM Transitions for AOH and a ¹³C-labeled Internal Standard
| Analyte | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) |
| Alternariol (AOH) | 257.1 | 213.1 | 185.1 |
| Alternariol-¹³C₁₄ (IS) | 271.1 | 225.1 | 195.1 |
Note: These are theoretical values for a fully ¹³C-labeled AOH. The exact m/z values will depend on the specific labeling pattern of the internal standard used.
Experimental Workflow Visualization
Caption: Workflow for Alternariol quantification using an internal standard.
Signaling Pathway/Logical Relationship Visualization
Caption: Compensation of matrix effects using a stable isotope-labeled internal standard.
Conclusion
The use of Alternariol-¹³C₁₄ as an internal standard provides a highly accurate and robust method for the quantification of Alternariol in complex food matrices by LC-MS/MS. This stable isotope dilution assay effectively compensates for matrix effects and variations in sample preparation, leading to reliable data essential for food safety assessment and regulatory purposes. The detailed protocol and performance data presented in this application note serve as a valuable resource for researchers and scientists in the field of mycotoxin analysis.
References
Application Notes and Protocols: Stable Isotope Dilution Assay for Alternariol-13C14
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alternariol (AOH) is a mycotoxin produced by fungi of the Alternaria genus, commonly found as a contaminant in various food products, including grains, fruits, and vegetables. Due to its potential toxic effects, including cytotoxicity, genotoxicity, and endocrine-disrupting properties, accurate and sensitive quantification of AOH in different matrices is crucial for food safety and toxicological studies.[1][2] The stable isotope dilution assay (SIDA) coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for mycotoxin analysis, offering high accuracy and precision by correcting for matrix effects and variations in sample preparation and instrument response.[3][4][5]
This document provides a detailed protocol for the quantification of Alternariol using a stable isotope dilution assay with Alternariol-13C14 as the internal standard.
Quantitative Data Summary
The following tables summarize the typical performance characteristics of a stable isotope dilution assay for Alternariol based on published methods. These values can be used as a benchmark for method validation.
Table 1: Method Detection and Quantification Limits
| Analyte | Matrix | LOD (µg/kg) | LOQ (µg/kg) |
| Alternariol | Beverages | 0.03 | 0.09 |
| Alternariol | Food Commodities | 0.1 - 10 | 0.2 - 30 |
| Alternariol | Infant Foods (Starch) | 0.05 - 1.25 | 0.16 - 4.13 |
| Alternariol | Infant Foods (Tomato) | 0.01 - 1.36 | 0.02 - 5.56 |
Table 2: Recovery and Precision Data
| Matrix | Spiking Level (µg/kg) | Recovery (%) | Intra-day Precision (RSD%) | Inter-day Precision (RSD%) |
| Apple Juice | 0.1 - 1 | 100.5 ± 3.4 | - | - |
| Food Commodities | - | 72.0 - 119.1 | 0.7 - 11.1 | 1.1 - 13.1 |
| Infant Foods (Starch) | - | 83 - 108 | < 4 | 3 - 8 |
| Infant Foods (Tomato) | - | 95 - 111 | < 4 | 3 - 8 |
| Various Foods | - | 96 - 109 | < 13 | < 13 |
Experimental Protocols
This section details the methodology for the stable isotope dilution assay of Alternariol using this compound.
Materials and Reagents
-
Alternariol (AOH) certified standard
-
This compound internal standard solution
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Acetic acid
-
Ammonium acetate
-
Solid Phase Extraction (SPE) cartridges (e.g., Bond Elut Plexa)
-
Syringe filters (0.22 µm)
Sample Preparation
The choice of sample preparation method depends on the matrix. Below are two common procedures for solid and liquid samples.
Protocol 1: Solid Samples (e.g., Wheat, Tomato Products)
-
Homogenization: Homogenize the sample to a fine powder or paste.
-
Extraction:
-
Weigh 2-5 g of the homogenized sample into a centrifuge tube.
-
Add a known amount of this compound internal standard solution.
-
Add 15-20 mL of an extraction solvent mixture. A common mixture is acetonitrile/water/acetic acid (79:20:1, v/v/v). Other options include acetonitrile/methanol/water mixtures.
-
Vortex or shake vigorously for 30-60 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
-
Cleanup (SPE):
-
Condition an SPE cartridge with methanol followed by water.
-
Load a portion of the supernatant from the extraction step onto the cartridge.
-
Wash the cartridge with water to remove polar interferences.
-
Dry the cartridge under vacuum.
-
Elute the analytes with methanol or a mixture of methanol and acetonitrile.
-
-
Final Preparation:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of the initial mobile phase (e.g., 1 mL).
-
Filter the reconstituted solution through a 0.22 µm syringe filter into an LC vial.
-
Protocol 2: Liquid Samples (e.g., Juices, Beverages)
-
Spiking: Take a 5 g aliquot of the liquid sample and spike it with a known amount of this compound internal standard.
-
Extraction:
-
Add 15 mL of an extraction solvent such as an acetonitrile/methanol/water mixture (45:10:45, v/v/v, pH 3).
-
Shake for 60 seconds.
-
Centrifuge to separate the layers.
-
-
Cleanup and Final Preparation: Follow steps 3 and 4 from the solid sample protocol.
LC-MS/MS Analysis
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient of water and methanol or acetonitrile, both containing a modifier such as ammonium acetate or acetic acid to improve peak shape and ionization.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operated in multiple reaction monitoring (MRM) mode.
-
Ionization: Electrospray ionization (ESI) in negative mode is typically used for Alternariol.
Table 3: Example LC-MS/MS Parameters
| Parameter | Setting |
| LC Column | C18 (e.g., 100 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 5 mM Ammonium Acetate in Water |
| Mobile Phase B | Methanol |
| Gradient | Start at 10% B, ramp to 100% B over 10 min, hold for 2 min, re-equilibrate |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | ESI Negative |
| MRM Transitions | AOH: m/z 257 -> 213, 257 -> 171; AOH-13C14: m/z 271 -> 225 |
Note: The specific m/z transitions for this compound will depend on the exact number and position of the 13C labels. The values provided are illustrative.
Calibration and Quantification
-
Prepare a series of calibration standards containing known concentrations of native Alternariol and a constant concentration of the this compound internal standard.
-
Analyze the calibration standards and samples by LC-MS/MS.
-
Construct a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.
-
Quantify the amount of Alternariol in the samples using the calibration curve.
Visualizations
Experimental Workflow
Caption: Workflow for the stable isotope dilution analysis of Alternariol.
Signaling Pathway of Alternariol Toxicity
Caption: Key cellular pathways affected by Alternariol exposure.
References
- 1. Mechanisms of Action and Toxicity of the Mycotoxin Alternariol: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The characteristics, occurrence, and toxicological effects of alternariol: a mycotoxin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Cell death induced by the Alternaria mycotoxin Alternariol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Alternariol induce toxicity via cell death and mitochondrial damage on Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Throughput Analysis of Alternariol in Food Matrices using a Stable Isotope-Labeled Internal Standard
Abstract
This application note details a robust and sensitive method for the quantitative analysis of Alternariol (AOH), a mycotoxin produced by Alternaria fungi, in various food commodities. The protocol employs a stable isotope-labeled internal standard, ¹³C₁₄-Alternariol, coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS) for accurate and precise quantification. The use of an isotopic internal standard effectively compensates for matrix effects and variations in sample preparation, leading to high-quality analytical data. This method is suitable for researchers, scientists, and quality control professionals in the food safety and drug development sectors.
Introduction
Alternaria toxins are secondary metabolites produced by fungi of the genus Alternaria, which are common pathogens of a wide range of crops including grains, fruits, and vegetables. Alternariol (AOH) is one of the major Alternaria toxins and its presence in the food chain is a growing concern for human health. Regulatory bodies are considering the establishment of maximum levels for these toxins in foodstuffs, necessitating reliable and validated analytical methods for their monitoring.
Isotope dilution mass spectrometry (IDMS) is the gold standard for quantitative analysis due to its high precision and accuracy. The use of a stable isotope-labeled internal standard, such as ¹³C₁₄-Alternariol, which has identical chemical and physical properties to the native analyte, allows for effective correction of analyte loss during sample preparation and ionization suppression or enhancement in the mass spectrometer. This application note provides a detailed protocol for the extraction, clean-up, and LC-MS/MS analysis of AOH in complex food matrices.
Experimental Protocol
This protocol is based on a validated method for the analysis of Alternaria toxins in food.[1][2]
1. Materials and Reagents
-
Alternariol (AOH) analytical standard
-
¹³C₁₄-Alternariol internal standard solution (e.g., 25 µg/mL in acetonitrile)[3]
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Acetic acid (glacial)
-
Ammonium formate
-
Solid Phase Extraction (SPE) cartridges (e.g., polymeric reversed-phase)
-
50 mL polypropylene centrifuge tubes
-
Wrist-action shaker or equivalent
-
Centrifuge
-
Nitrogen evaporator
-
LC-MS/MS system with an electrospray ionization (ESI) source
2. Sample Preparation Workflow
Caption: Experimental workflow for the analysis of Alternariol.
3. Detailed Procedure
3.1. Extraction
-
Weigh 2.00 g of the homogenized test material into a 50 mL centrifuge tube.
-
Add a known amount of the ¹³C₁₄-Alternariol internal standard solution. The final concentration of the internal standard should be appropriate for the expected concentration range of AOH in the samples.
-
Add 15 mL of the extraction solvent (Methanol/Water/Acetic Acid, 85:14:1, v/v/v).[1]
-
Secure the tubes on a wrist-action shaker and extract for 45 minutes at room temperature at maximum speed.[1]
-
Centrifuge the tubes for 10 minutes at 4000 rpm to pellet the solid material.
-
Carefully collect the supernatant for the clean-up step.
3.2. Solid Phase Extraction (SPE) Clean-up
-
Condition an appropriate SPE cartridge by passing methanol followed by water through it.
-
Load a specific volume of the supernatant from the extraction step onto the conditioned SPE cartridge.
-
Wash the cartridge with a suitable solvent to remove polar interferences. This typically involves using water or a low percentage of organic solvent in water.
-
Elute the analytes (AOH and ¹³C₁₄-AOH) from the cartridge using a suitable elution solvent, such as methanol or acetonitrile.
3.3. Final Sample Preparation and Analysis
-
Evaporate the collected eluate to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 40 °C).
-
Reconstitute the dried residue in a known volume of the initial mobile phase or a suitable injection solvent.
-
Vortex the vial to ensure the residue is fully dissolved.
-
Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial.
-
Inject the sample into the LC-MS/MS system for analysis.
4. LC-MS/MS Parameters (Example)
-
LC Column: A C18 reversed-phase column is commonly used (e.g., XSelect HSS T3).
-
Mobile Phase A: Water with a modifier such as ammonium formate and/or formic acid.
-
Mobile Phase B: Methanol or acetonitrile with the same modifier.
-
Gradient: A suitable gradient from a lower to a higher percentage of organic phase to ensure good chromatographic separation.
-
Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for AOH.
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) is used for quantification.
Table 1: Example MRM Transitions for AOH and ¹³C₁₄-AOH
| Analyte | Precursor Ion (m/z) | Product Ion 1 (m/z) (Quantifier) | Product Ion 2 (m/z) (Qualifier) | Collision Energy (eV) |
| Alternariol (AOH) | 257.1 | 213.1 | 185.1 | -25 |
| ¹³C₁₄-Alternariol | 271.1 | 225.1 | 195.1 | -25 |
Note: The exact m/z values and collision energies should be optimized for the specific instrument used.
Data Presentation
The use of a ¹³C₁₄-labeled internal standard allows for accurate quantification across a range of matrices. The following tables summarize typical performance data for this type of methodology.
Table 2: Method Validation Data for Alternariol (AOH) in Various Food Matrices
| Matrix | Spiking Level (µg/kg) | Recovery (%) | Repeatability (RSDr, %) | Intermediate Precision (RSDR, %) |
| Wheat | 2 | 95 | 4.5 | 6.2 |
| 10 | 98 | 3.8 | 5.5 | |
| Tomato Puree | 2 | 102 | 3.2 | 4.8 |
| 10 | 99 | 2.9 | 4.1 | |
| Sunflower Seeds | 2 | 92 | 5.1 | 7.0 |
| 10 | 96 | 4.2 | 6.5 |
Table 3: Limits of Detection (LOD) and Quantification (LOQ) for Alternariol (AOH)
| Matrix | LOD (µg/kg) | LOQ (µg/kg) | Reference |
| Wheat | 0.05 | 0.19 | |
| Tomato Products | 0.03 | 0.11 | |
| Sunflower Seeds | 0.04 | 0.15 | |
| Cereals and Cereal-based foods | 0.15 | - |
Logical Relationship of Key Steps
Caption: Key steps in the quantitative analysis of Alternariol.
Conclusion
The described method provides a reliable and accurate approach for the determination of Alternariol in diverse and complex food matrices. The incorporation of a ¹³C₁₄-labeled internal standard is crucial for mitigating matrix effects and ensuring high data quality, making this protocol highly suitable for routine monitoring, food safety assessment, and research applications. The detailed protocol and performance data presented serve as a valuable resource for laboratories aiming to implement robust testing for Alternaria toxins.
References
Application Notes and Protocols for Alternariol-13C14 in Food Analysis
Authored for Researchers, Scientists, and Drug Development Professionals
Mitigating Matrix Effects in Mycotoxin Analysis: The Role of Alternariol-13C14
The accurate quantification of mycotoxins in complex food matrices is a significant challenge for analytical scientists. Matrix effects, which are the alteration of analyte ionization efficiency due to co-eluting compounds, can lead to inaccurate results, primarily through ion suppression or enhancement in liquid chromatography-mass spectrometry (LC-MS/MS) analysis. For Alternaria toxins, such as alternariol (AOH), these effects can be pronounced in diverse foodstuffs like cereals, fruits, and vegetables. The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is the gold standard for compensating for these matrix-induced inaccuracies.[1][2][3][4]
This compound is an ideal internal standard as it shares identical chemical and physical properties with the native analyte, ensuring it co-elutes and experiences the same matrix effects and extraction losses.[2] Because it is mass-shifted, it can be distinguished from the unlabeled alternariol by the mass spectrometer. This stable isotope dilution assay (SIDA) allows for highly accurate and precise quantification, as the ratio of the native analyte to the labeled standard is used for calculation, effectively nullifying the impact of matrix variations.
Studies have demonstrated significant signal suppression for alternariol in various food matrices. For instance, in mixed fruit puree, a matrix effect leading to signal suppression of less than 80% has been observed. The critical need for matrix effect compensation is further highlighted in a study on the mycotoxin deoxynivalenol (DON), where apparent recoveries in wheat and maize were a mere 29% and 37%, respectively, without an internal standard. However, with the use of a 13C-labeled internal standard, the recoveries improved dramatically to 95% and 99%. Similar improvements in accuracy and recovery are achieved when applying this compound for the analysis of alternariol in food.
Quantitative Data Summary
The following tables summarize the analytical performance data for the quantification of alternariol using stable isotope-labeled internal standards in various food matrices.
Table 1: Method Performance for Alternariol Analysis using Isotope Dilution Assay in Various Food Matrices.
| Food Matrix | Limit of Detection (LOD) (µg/kg) | Limit of Quantification (LOQ) (µg/kg) | Recovery (%) | Reference |
| Tomato | - | 0.19 - 1.40 | 74 - 112 | |
| Wheat | - | 0.19 - 1.40 | 74 - 112 | |
| Sunflower Seeds | - | 0.19 - 1.40 | 74 - 112 | |
| Beverages (Apple Juice) | 0.03 | 0.09 | 100.5 ± 3.4 | |
| Infant Foods (Starch) | 0.05 - 1.25 | 0.16 - 4.13 | 83 - 108 | |
| Infant Foods (Tomato) | 0.01 - 1.36 | 0.02 - 5.56 | 95 - 111 | |
| Beer | - | 0.09 | 72 - 113 |
Note: Some references provide a range for LOD and LOQ across multiple Alternaria toxins.
Experimental Protocols
Protocol 1: Analysis of Alternariol in Tomato, Wheat, and Sunflower Seeds using LC-IDMS
This protocol is adapted from a method developed for the European Committee for Standardization (CEN).
1. Sample Preparation and Extraction
-
Weigh 2.00 g of the homogenized food sample into a 50 mL centrifuge tube.
-
Spike the sample with an appropriate amount of this compound internal standard solution.
-
Add 15 mL of extraction solvent (methanol/water/acetic acid, 85/14/1, v/v/v).
-
Extract by shaking vigorously for 45 minutes at room temperature.
-
Centrifuge the sample to separate the solid and liquid phases.
2. Solid-Phase Extraction (SPE) Clean-up
-
Use a polymeric SPE cartridge.
-
Condition the cartridge with the appropriate solvents.
-
Load the supernatant from the extraction step onto the SPE cartridge.
-
Wash the cartridge to remove interfering compounds.
-
Elute the analytes (alternariol and this compound) with a suitable elution solvent.
3. LC-MS/MS Analysis
-
Evaporate the eluate to dryness and reconstitute in the initial mobile phase.
-
Inject the reconstituted sample into the LC-MS/MS system.
-
LC Conditions:
-
Column: A suitable reversed-phase C18 column.
-
Mobile Phase: A gradient of water and methanol or acetonitrile, both containing a modifier like formic acid or ammonium formate.
-
-
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for alternariol.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) of the transitions for both alternariol and this compound.
-
Protocol 2: Analysis of Alternariol in Fruit Puree using a Modified QuEChERS Method
This protocol is based on a "quick, easy, cheap, effective, rugged, and safe" (QuEChERS) approach.
1. Sample Preparation and Extraction
-
Weigh a representative portion of the fruit puree sample into a centrifuge tube.
-
Add the this compound internal standard.
-
Add water and acetonitrile (with 1.5% formic acid) to the sample.
-
Add NaCl to induce phase separation.
-
Shake vigorously and centrifuge.
2. Dispersive Solid-Phase Extraction (d-SPE) Clean-up
-
Take an aliquot of the acetonitrile (upper) layer.
-
Transfer it to a d-SPE tube containing a suitable sorbent mixture (e.g., PSA, C18).
-
Vortex and centrifuge.
3. LC-MS/MS Analysis
-
Take the supernatant and dilute it with the initial mobile phase.
-
Inject into the LC-MS/MS system for analysis as described in Protocol 1.
Visualizations
Caption: General workflow for the analysis of Alternariol in food matrices using a stable isotope dilution assay.
Caption: Logical diagram illustrating how this compound compensates for matrix effects in LC-MS/MS analysis.
References
- 1. mdpi.com [mdpi.com]
- 2. iris.unito.it [iris.unito.it]
- 3. Simultaneous Detection of Seven Alternaria Toxins in Mixed Fruit Puree by Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry Coupled with a Modified QuEChERS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Note: High-Throughput LC-MS/MS Method for the Quantification of Alternaria Toxins in Food Matrices Using a ¹³C₁₄-Alternariol Internal Standard
Abstract
This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of key Alternaria toxins in various food matrices. The method incorporates a stable isotope-labeled internal standard, ¹³C₁₄-Alternariol, to ensure high accuracy and precision by compensating for matrix effects and variations during sample preparation.[1][2][3] The protocol is designed for researchers, scientists, and professionals in the field of food safety and drug development, providing a detailed workflow from sample extraction to data analysis.
Introduction
Alternaria toxins are secondary metabolites produced by fungi of the Alternaria genus, which are common plant pathogens that can contaminate a wide range of agricultural commodities, including cereals, fruits, and vegetables.[4][5] Some of these toxins, such as alternariol (AOH), alternariol monomethyl ether (AME), and tenuazonic acid (TeA), have been shown to exhibit cytotoxic, genotoxic, and other adverse health effects. Consequently, regulatory bodies and food safety authorities are increasingly focusing on monitoring the presence of these contaminants in the food supply.
Stable isotope dilution assays (SIDAs) are considered the gold standard for quantitative analysis by LC-MS/MS, as they effectively correct for matrix-induced signal suppression or enhancement and variations in analyte recovery during sample preparation. This method utilizes ¹³C₁₄-Alternariol as an internal standard for the accurate quantification of AOH and other Alternaria toxins.
Experimental Workflow
The overall experimental workflow for the analysis of Alternaria toxins is depicted below.
Caption: Experimental workflow for Alternaria toxin analysis.
Materials and Methods
Reagents and Standards
-
Reference standards for alternariol (AOH), alternariol monomethyl ether (AME), tenuazonic acid (TeA), tentoxin (TEN), and altenuene (ALT).
-
¹³C₁₄-Alternariol (U-¹³C₁₄-AOH) internal standard solution (25 µg/mL in acetonitrile).
-
Acetonitrile, methanol, and water (LC-MS grade).
-
Formic acid and ammonium formate.
-
QuEChERs extraction salts and dispersive solid-phase extraction (dSPE) tubes.
Instrumentation
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Detailed Protocols
Sample Preparation (QuEChERs Protocol)
This protocol is adapted for various food matrices such as tomato, wheat, and sunflower seeds.
-
Sample Homogenization: Homogenize the solid food sample to a fine powder or paste. For liquid samples, ensure they are well-mixed.
-
Extraction:
-
Weigh 2 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 100 µL of the ¹³C₁₄-AOH internal standard working solution.
-
Add 15 mL of an extraction solvent (e.g., acetonitrile with 1% acetic acid).
-
Add QuEChERs extraction salts (e.g., MgSO₄, NaCl).
-
Shake vigorously for 45 minutes using a mechanical shaker.
-
Centrifuge at 3200 x g for 10 minutes.
-
-
Dispersive SPE (dSPE) Cleanup:
-
Take a 7.5 mL aliquot of the supernatant and transfer it to a 15 mL dSPE tube containing cleanup sorbents (e.g., PSA, C18, MgSO₄).
-
Vortex for 1 minute and centrifuge at high speed for 5 minutes.
-
-
Final Extract Preparation:
-
Transfer the cleaned supernatant to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 50°C.
-
Reconstitute the residue in 1 mL of the initial mobile phase composition (e.g., 60% mobile phase A and 40% mobile phase B).
-
Filter the reconstituted extract through a 0.22 µm syringe filter into an LC vial for analysis.
-
LC-MS/MS Analysis
Liquid Chromatography Conditions
| Parameter | Setting |
| Column | C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.5 µm) |
| Mobile Phase A | 5 mM Ammonium Acetate in Water with 0.1% Acetic Acid |
| Mobile Phase B | Methanol with 0.1% Acetic Acid |
| Gradient | Optimized for the separation of target analytes |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temp. | 30°C |
Mass Spectrometry Conditions
| Parameter | Setting |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Ion Source Temp. | Optimized for the specific instrument |
| Capillary Voltage | Optimized for the specific instrument |
| MRM Transitions | See Table 1 |
Table 1: Optimized MRM Transitions for Alternaria Toxins
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| AOH | 257.1 | 213.1 | Optimized |
| ¹³C₁₄-AOH | 271.1 | 225.1 | Optimized |
| AME | 271.1 | 227.1 | Optimized |
| TeA | 196.1 | 139.1 | Optimized |
| TEN | 413.2 | 256.2 | Optimized |
| ALT | 291.1 | 247.1 | Optimized |
Note: The specific MRM transitions and collision energies should be optimized for the instrument in use.
Method Validation and Performance
The method should be validated according to established guidelines to ensure reliability. Key validation parameters are summarized in Table 2.
Table 2: Summary of Quantitative Performance Data
| Analyte | LOD (µg/kg) | LOQ (µg/kg) | Recovery (%) | RSD (%) |
| AOH | 0.1 - 0.7 | 0.2 - 3.5 | 72.0 - 119.1 | < 15 |
| AME | 0.03 - 0.7 | 0.09 - 3.5 | 72.0 - 119.1 | < 15 |
| TeA | 0.1 - 1.0 | 0.2 - 30.0 | 72.0 - 119.1 | < 15 |
| TEN | 0.1 - 1.0 | 0.2 - 30.0 | 72.0 - 119.1 | < 15 |
| ALT | 5.48 | 16.24 | 72 - 113 | < 15 |
Data compiled from multiple sources for various food matrices.
Method Validation Logic
The logical flow of the method validation process is outlined in the diagram below.
Caption: Logical flow of the method validation process.
Conclusion
This application note provides a comprehensive and detailed protocol for the LC-MS/MS analysis of Alternaria toxins in diverse food matrices. The use of ¹³C₁₄-Alternariol as an internal standard ensures high-quality quantitative data, making this method suitable for routine monitoring, research, and regulatory compliance. The provided protocols and performance data serve as a valuable resource for laboratories aiming to implement reliable analytical methods for these important mycotoxins.
References
- 1. Recent developments in stable isotope dilution assays in mycotoxin analysis with special regard to Alternaria toxins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discover BiopureTM U-[13C14]-Alternariol- 25 µg/mL in acetonitrile at Romer Labs [romerlabs.com]
- 3. researchgate.net [researchgate.net]
- 4. Optimization and validation of a LC-MS/MS method for the determination of Alternaria toxins in tomato products [iris.uniroma1.it]
- 5. The choice of preparation method for the determination of Alternaria toxins from wheat samples by LC-MS/MS | FINS [foodandfeed.fins.uns.ac.rs]
Application of Isotope-Labeled Alternariol in Beverage Analysis: A Detailed Guide
Introduction
Alternariol (AOH) is a mycotoxin produced by fungi of the Alternaria genus, which are common plant pathogens that can contaminate a wide range of agricultural products, including fruits and vegetables. Consequently, AOH can be found in processed beverages such as fruit juices, vegetable juices, and wine, posing a potential health risk to consumers. Accurate and reliable quantification of AOH in these complex matrices is crucial for food safety and risk assessment. Stable Isotope Dilution Analysis (SIDA) using isotopically labeled internal standards is the gold standard for quantitative analysis by mass spectrometry, as it effectively compensates for matrix effects and variations in sample preparation and instrument response. While this note focuses on the application of ¹³C₁₄-labeled Alternariol, the principles and methods described are analogous to those using other isotopically labeled forms, such as deuterated Alternariol ([²H₄]-AOH), for which more published data is currently available.
This document provides detailed application notes and protocols for the analysis of Alternariol in beverages using an isotope-labeled internal standard and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Principle of Stable Isotope Dilution Analysis (SIDA)
SIDA is a quantitative method that relies on the addition of a known amount of an isotopically labeled version of the analyte of interest (in this case, Alternariol-¹³C₁₄) to the sample at the beginning of the analytical procedure. The labeled standard is chemically identical to the native analyte and thus behaves similarly during extraction, cleanup, and chromatographic separation. By measuring the ratio of the signal from the native analyte to the signal from the isotopically labeled internal standard using LC-MS/MS, accurate quantification can be achieved, as any losses or variations during the analytical process will affect both the analyte and the standard equally.
Experimental Protocols
Sample Preparation: Extraction and Solid-Phase Extraction (SPE) Clean-up
This protocol is a generalized procedure based on common methods for extracting Alternaria toxins from liquid matrices.[1]
Materials:
-
Beverage sample (e.g., fruit juice, vegetable juice, wine)
-
Alternariol-¹³C₁₄ internal standard solution
-
Acetonitrile (ACN)
-
Methanol (MeOH)
-
Water (H₂O), HPLC grade
-
Formic acid or acetic acid
-
Sodium dihydrogen phosphate solution (0.05 M, pH 3)
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18 or polymeric reversed-phase)
-
Centrifuge and centrifuge tubes
-
Vortex mixer
-
Nitrogen evaporator
Procedure:
-
Sample Spiking: To a 5 g aliquot of the beverage sample in a centrifuge tube, add a known amount of the Alternariol-¹³C₁₄ internal standard solution.
-
Extraction:
-
Add 15 mL of an extraction solvent mixture (e.g., acetonitrile/methanol/water at a ratio of 45/10/45, v/v/v, adjusted to pH 3 with formic or acetic acid).[1]
-
Vortex the mixture vigorously for 60 seconds.
-
Centrifuge the sample at 4000 rpm for 10 minutes.
-
-
Dilution: Transfer 6 mL of the supernatant to a new tube and dilute with 15 mL of 0.05 M sodium dihydrogen phosphate solution (pH 3).[1]
-
SPE Cartridge Conditioning: Condition the SPE cartridge by passing 5 mL of methanol followed by 5 mL of water.[1]
-
Sample Loading: Load the diluted extract onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 5 mL of water to remove interfering substances.
-
Drying: Dry the cartridge under a light vacuum for 10 minutes.
-
Elution: Elute the analytes with 5 mL of methanol, followed by 5 mL of acetonitrile.[1]
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume (e.g., 1 mL) of a suitable solvent (e.g., water/methanol, 7/3, v/v).
-
Filtration: Filter the reconstituted sample through a 0.45 µm syringe filter into an LC vial for analysis.
LC-MS/MS Analysis
The following are typical LC-MS/MS parameters for the analysis of Alternariol. Optimization will be required for specific instruments.
Liquid Chromatography (LC) Conditions:
-
Column: A C18 or pentafluorophenyl (PFP) column is commonly used.
-
Mobile Phase A: Water with 0.1% formic acid or 5 mM ammonium acetate.
-
Mobile Phase B: Methanol or Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient starts with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analytes, followed by re-equilibration.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 20 µL.
-
Column Temperature: 30 - 40 °C.
Mass Spectrometry (MS/MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), typically in negative ion mode for better sensitivity for Alternariol.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for both native Alternariol and ¹³C₁₄-labeled Alternariol need to be determined by direct infusion of the standards. For example, for native AOH, a common transition is m/z 257 -> 213. The transition for AOH-¹³C₁₄ would be m/z 271 -> 225 (assuming full labeling of the 14 carbons).
-
Ion Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.
Data Presentation
The use of an isotopically labeled internal standard in a Stable Isotope Dilution Assay (SIDA) provides high accuracy and precision. The following tables summarize the performance characteristics of such methods for the analysis of Alternariol in beverages, based on published data for deuterated analogs which are expected to be comparable to ¹³C₁₄-labeled standards.
Table 1: Method Detection and Quantification Limits for Alternariol in Beverages.
| Analyte | Matrix | Limit of Detection (LOD) (µg/kg) | Limit of Quantitation (LOQ) (µg/kg) |
| Alternariol | Apple Juice | 0.03 | 0.09 |
| Alternariol | General Beverages | 0.03 | 0.09 |
Table 2: Recovery and Precision Data for Alternariol in Spiked Beverage Samples.
| Matrix | Spiking Range (µg/kg) | Recovery (%) | Inter-assay Precision (CV, %) |
| Apple Juice | 0.1 - 1 | 100.5 ± 3.4 | Not Reported |
| Vegetable Juice | Naturally Contaminated (7.82 µg/kg) | Not Applicable | 4.0 |
| Grape Juice | Naturally Contaminated (1.04 µg/kg) | Not Applicable | 4.6 |
Visualizations
The following diagrams illustrate the experimental workflow and the logical relationship of the SIDA method.
Caption: Experimental workflow for beverage analysis.
Caption: Logical relationship of the SIDA method.
References
Application Note: Quantitative Analysis of Alternariol in Cereals by Stable Isotope Dilution LC-MS/MS
Introduction
Alternariol (AOH) is a mycotoxin produced by fungi of the Alternaria genus, which are common plant pathogens that can contaminate a wide variety of agricultural commodities, including staple cereals like wheat, barley, and oats.[1][2][3] Due to its potential mutagenicity, cytotoxicity, and genotoxicity, the presence of AOH in the food chain is a significant concern for human health.[3] Regulatory bodies are increasingly monitoring Alternaria toxins, necessitating reliable and accurate analytical methods for their quantification in complex food matrices.[3]
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for mycotoxin analysis due to its high selectivity and sensitivity. However, matrix effects—the suppression or enhancement of analyte ionization by co-eluting matrix components—can compromise quantitative accuracy. The stable isotope dilution assay (SIDA) is a powerful technique that overcomes this challenge. By spiking the sample with a known amount of a stable, isotopically labeled version of the analyte (e.g., ¹³C- or ²H-labeled AOH) as an internal standard, any loss during sample preparation or matrix-induced ionization variance affects both the native and labeled analyte equally. This allows for highly accurate and precise quantification.
This application note details a robust LC-MS/MS method based on stable isotope dilution for the determination of Alternariol (AOH) in cereal matrices.
Experimental Protocol
1. Materials and Reagents
-
Standards:
-
Alternariol (AOH), analytical standard (≥96% purity).
-
¹³C₆-Alternariol or ²H₄-Alternariol, as a stable isotope-labeled internal standard (IS).
-
-
Solvents & Chemicals:
-
Acetonitrile (LC-MS grade).
-
Methanol (LC-MS grade).
-
Water (LC-MS grade).
-
Acetic Acid or Formic Acid (LC-MS grade).
-
Ammonium Acetate (LC-MS grade).
-
-
Equipment:
-
Laboratory mill.
-
Analytical balance.
-
Mechanical shaker or vortex mixer.
-
Centrifuge.
-
Syringe filters (e.g., 0.2 µm RC).
-
LC-MS/MS system (e.g., UHPLC coupled to a triple quadrupole mass spectrometer with an electrospray ionization source).
-
2. Sample Preparation & Extraction
The following protocol is a widely used "dilute-and-shoot" method, valued for its simplicity and speed.
-
Homogenization: Mill the cereal grain sample to a fine powder (e.g., 1 mm particle size) to ensure homogeneity.
-
Weighing: Accurately weigh 5.0 g of the homogenized sample into a 50 mL centrifuge tube.
-
Spiking: Add a precise volume of the internal standard (IS) working solution (e.g., ¹³C₆-AOH) to the sample.
-
Extraction:
-
Add 20 mL of an extraction solvent mixture, typically acetonitrile/water/acetic acid (79:20:1, v/v/v).
-
Shake vigorously on a mechanical shaker for 60 minutes.
-
-
Centrifugation: Centrifuge the suspension at 4000 rpm for 10 minutes to separate the solid matrix from the supernatant.
-
Dilution & Filtration:
-
Transfer an aliquot (e.g., 1 mL) of the clear supernatant into a clean vial.
-
Dilute the extract with an equal volume of mobile phase or water to reduce matrix load and ensure compatibility with the LC system.
-
Filter the diluted extract through a 0.2 µm syringe filter into an LC vial for analysis.
-
3. LC-MS/MS Conditions
The parameters below are typical and may require optimization for specific instruments.
-
LC System:
-
Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% Formic Acid and 5 mM Ammonium Acetate.
-
Mobile Phase B: Methanol with 0.1% Formic Acid.
-
Gradient: A typical gradient starts with high aqueous phase, ramping up to high organic phase to elute the analyte, followed by re-equilibration.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40 °C.
-
-
MS/MS System:
-
Ionization Mode: Electrospray Ionization, Negative (ESI-).
-
Monitoring Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for both AOH and its labeled internal standard must be optimized. Example transitions for AOH are often based on the [M-H]⁻ precursor ion.
-
Results and Performance
The use of a stable isotope-labeled internal standard effectively compensates for matrix effects and variations in instrument response, leading to excellent method performance. Validation data from various studies demonstrate the suitability of this method for the routine monitoring of AOH in cereals.
Table 1: Summary of Method Performance Characteristics for AOH in Cereals
| Parameter | Cereal Matrix | Typical Value | Reference |
| Limit of Detection (LOD) | Barley | 0.05 - 0.5 µg/kg | |
| Wheat | 0.19 - 1.25 µg/kg | ||
| Limit of Quantification (LOQ) | Barley | 0.16 µg/kg | |
| Wheat | 0.88 - 1.40 µg/kg | ||
| Recovery | Wheat | 81% - 103% | |
| Various Cereals | 72% - 119% | ||
| Across Matrices | 95% (Avg.) | ||
| Precision (Repeatability, RSDr) | Across Matrices | < 10% | |
| Wheat | < 12% |
Note: Values are compiled from multiple sources and represent a typical range. Actual performance may vary based on instrumentation, specific matrix, and protocol optimizations.
Conclusion
The stable isotope dilution LC-MS/MS method provides a highly accurate, sensitive, and robust tool for the quantification of Alternariol in complex cereal matrices. By effectively mitigating matrix effects, this approach ensures reliable data that is crucial for food safety monitoring, risk assessment, and regulatory compliance. The "dilute-and-shoot" sample preparation protocol is efficient, minimizing solvent usage and sample handling time, making it suitable for high-throughput laboratory settings.
References
- 1. The choice of preparation method for the determination of Alternaria toxins from wheat samples by LC-MS/MS | FINS [foodandfeed.fins.uns.ac.rs]
- 2. Occurrence and Determination of Alternaria Mycotoxins Alternariol, Alternariol Monomethyl Ether, and Tentoxin in Wheat Grains by QuEChERS Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of Alternaria Toxins in Food by SPE and LC-IDMS: Development and In-House Validation of a Candidate Method for Standardisation [mdpi.com]
Alternariol-13C14 solution preparation and storage conditions.
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation and storage of Alternariol-13C14 solutions, intended for use as an internal standard in analytical methodologies such as mass spectrometry. Adherence to these guidelines is crucial for ensuring the accuracy and reproducibility of experimental results.
Introduction
Alternariol (AOH) is a mycotoxin produced by fungi of the Alternaria genus. This compound is a stable isotope-labeled form of AOH, where all 14 carbon atoms are replaced with the 13C isotope. This makes it an ideal internal standard for quantitative analysis by isotope dilution mass spectrometry, as it exhibits nearly identical chemical and physical properties to its unlabeled counterpart, but is distinguishable by its mass.[1][2] Proper preparation and storage of this compound standard solutions are critical for accurate quantification of AOH in various matrices.
Quantitative Data Summary
The following tables summarize the key quantitative data for the preparation and storage of Alternariol solutions.
Table 1: Solubility of Alternariol
| Solvent | Solubility |
| Dimethyl sulfoxide (DMSO) | ~30 mg/mL[1] |
| Dimethylformamide (DMF) | ~30 mg/mL[1] |
| Ethanol | ~0.5 mg/mL[1] |
| Acetonitrile | Soluble (often supplied in this solvent) |
| Methanol | Soluble |
| Aqueous Buffers | Sparingly soluble |
Note: While the solubility data is for unlabeled Alternariol, it is expected to be nearly identical for this compound.
Table 2: Recommended Storage Conditions for Alternariol Solutions
| Solvent | Storage Temperature | Duration | Stability Notes |
| Acetonitrile | 2°C to 8°C | Not specified | Commercially available standard is stored under these conditions. |
| Methanol | -18°C to -20°C | At least 14 months | Stock solutions are stable under these conditions. |
| Acetonitrile/Water | Room Temperature | > 3 weeks (pH < 9) | Stable at room temperature for over three weeks at pH values below 9. |
| Spiked Apple Juice | Room Temperature | At least 20 days | No apparent losses observed. |
| Spiked White Wine | Room Temperature | At least 8 days | Stable. |
Experimental Protocols
Preparation of a Stock Standard Solution (e.g., 100 µg/mL)
This protocol describes the preparation of a stock solution from a crystalline or solid form of this compound.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Methanol (LC-MS grade)
-
Calibrated analytical balance
-
Class A volumetric flasks (e.g., 1 mL, 5 mL)
-
Calibrated micropipettes
-
Amber glass vials with PTFE-lined caps
-
Inert gas (e.g., nitrogen or argon)
Procedure:
-
Equilibration: Allow the vial containing the solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weighing: Accurately weigh a precise amount (e.g., 1 mg) of the solid standard using a calibrated analytical balance.
-
Dissolution: Quantitatively transfer the weighed solid to a Class A volumetric flask of appropriate size (e.g., 10 mL for a 100 µg/mL solution).
-
Solvent Addition: Add a small amount of the chosen solvent (e.g., DMSO or Methanol) to dissolve the solid completely. Gentle vortexing or sonication may be used to aid dissolution.
-
Volume Adjustment: Once completely dissolved, bring the solution to the final volume with the same solvent. Ensure the solution is at room temperature for accurate volume measurement.
-
Homogenization: Cap the flask and invert it several times to ensure a homogenous solution.
-
Inert Gas Purge: To enhance stability, the headspace of the stock solution container can be purged with an inert gas before sealing.
-
Storage: Transfer the stock solution to an amber glass vial, seal tightly with a PTFE-lined cap, and store at -20°C for long-term storage.
Preparation of Working Standard Solutions
This protocol describes the dilution of the stock solution to create working standard solutions for daily use.
Materials:
-
This compound stock solution (from Protocol 3.1)
-
Acetonitrile or Methanol (LC-MS grade)
-
Class A volumetric flasks (e.g., 1 mL, 5 mL, 10 mL)
-
Calibrated micropipettes
-
Amber glass vials with PTFE-lined caps
Procedure:
-
Equilibration: Allow the stock solution to equilibrate to room temperature before use.
-
Calculation: Determine the volume of the stock solution required to achieve the desired concentration of the working standard.
-
Dilution: Using a calibrated micropipette, transfer the calculated volume of the stock solution into a Class A volumetric flask.
-
Volume Adjustment: Dilute to the final volume with the appropriate solvent (e.g., acetonitrile or methanol).
-
Homogenization: Cap the flask and invert it several times to ensure a homogenous solution.
-
Storage: Transfer the working solution to an amber glass vial, seal tightly, and store at 2-8°C for short-term use or at -20°C for longer periods.
Visualizations
The following diagrams illustrate the key workflows and relationships described in these application notes.
Caption: Workflow for preparing a stock solution of this compound.
Caption: Key factors influencing the storage of this compound solutions.
References
Application Notes and Protocols for the Use of Alternariol-¹³C₁₄ in Mycotoxin Biomarker Studies
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction
Alternariol (AOH), a mycotoxin produced by Alternaria species, is a contaminant of various food commodities, including grains, fruits, and vegetables.[1] Due to its potential genotoxic, mutagenic, and endocrine-disrupting properties, there is a growing concern for human health and a need for accurate exposure assessment.[2][3] Biomarker studies, particularly those analyzing human samples like urine, are crucial for evaluating internal exposure to AOH.[4][5]
The use of a stable isotope-labeled internal standard, such as Alternariol-¹³C₁₄, is paramount for achieving the highest accuracy and reliability in quantitative analysis by mass spectrometry. Isotope Dilution Mass Spectrometry (IDMS) is a premier analytical technique that corrects for matrix effects and variations in sample preparation and instrument response. Fully ¹³C-labeled standards are considered the gold standard as they co-elute perfectly with the unlabeled analyte and do not exhibit the potential for retention time shifts that can be observed with deuterated standards. This document provides detailed application notes and protocols for the use of Alternariol-¹³C₁₄ in mycotoxin biomarker studies.
Quantitative Data Summary
The following tables summarize the performance of analytical methods using ¹³C-labeled Alternariol as an internal standard for the quantification of Alternaria toxins in various matrices. These methods demonstrate high sensitivity and accuracy, making them suitable for biomarker monitoring.
Table 1: Method Performance for Alternaria Toxin Analysis using ¹³C-Labeled Internal Standards
| Analyte | Matrix | LOD (µg/kg) | Recovery (%) | RSD (%) | Reference |
| Alternariol (AOH) | Food | 0.09 - 0.53 | 96 - 109 | < 13 | |
| Alternariol (AOH) | Starch | 0.05 - 1.25 | - | - | |
| Alternariol (AOH) | Fresh Tomatoes | 0.01 - 1.36 | - | - | |
| Alternariol (AOH) | Tomato Juice | 0.7 (ng/g) | > 80 | ≤ 9 (RSDr), ≤ 15 (RSDR) | |
| Alternariol (AOH) | Beer | 0.03 (µg/L) (AME) - 5.48 (µg/L) (ALT) | 72 - 113 | - |
LOD: Limit of Detection; RSD: Relative Standard Deviation; RSDr: Repeatability; RSDR: Intermediate Reproducibility. Data for AME and ALT in beer are provided for context on the analytical range of the multi-toxin method.
Table 2: Mass Spectrometry Parameters for Alternariol (AOH) and Alternariol-¹³C₁₄
| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) (Quantifier) | Product Ion 2 (m/z) (Qualifier) | Ionization Mode |
| Alternariol (AOH) | [To be specified in protocol] | [To be specified in protocol] | [To be specified in protocol] | ESI- |
| Alternariol-¹³C₁₄ | [To be specified in protocol] | [To be specified in protocol] | [To be specified in protocol] | ESI- |
Note: Specific m/z values need to be determined based on the instrument and experimental conditions. The fully labeled ¹³C₁₄ standard will have a precursor ion mass 14 Da higher than the unlabeled AOH.
Experimental Protocols
The following protocols are generalized from published methods and should be optimized for specific laboratory conditions and matrices.
Protocol 1: Analysis of Alternariol in Human Urine
This protocol is adapted from biomonitoring studies for assessing human exposure to Alternaria mycotoxins.
1. Sample Preparation and Extraction:
- Thaw frozen urine samples at room temperature.
- Centrifuge the samples to pellet any precipitate.
- Take a 1 mL aliquot of the supernatant.
- Spike the sample with a known concentration of Alternariol-¹³C₁₄ solution (e.g., in acetonitrile).
- Add β-glucuronidase/sulfatase to deconjugate AOH metabolites. Incubate as per enzyme manufacturer's instructions (e.g., 37°C for several hours).
- Perform liquid-liquid extraction (LLE) or solid-phase extraction (SPE) for purification.
- LLE: Add ethyl acetate, vortex vigorously, and centrifuge. Collect the organic layer. Repeat the extraction.
- SPE: Condition a suitable SPE cartridge (e.g., C18). Load the sample, wash with a polar solvent (e.g., water/methanol mixture), and elute with a less polar solvent (e.g., acetonitrile or methanol).
- Evaporate the collected fraction to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.
2. LC-MS/MS Analysis:
- Liquid Chromatography (LC):
- Column: A C18 reversed-phase column (e.g., XSelect HSS T3) is commonly used.
- Mobile Phase A: Water with an additive (e.g., 0.1% formic acid or 5 mM ammonium acetate).
- Mobile Phase B: Methanol or Acetonitrile with the same additive.
- Gradient: A typical gradient would start with a low percentage of B, ramp up to a high percentage of B to elute the analytes, hold for a short period, and then return to initial conditions for equilibration.
- Flow Rate: Dependent on the column diameter (e.g., 0.3-0.5 mL/min).
- Injection Volume: 5-10 µL.
- Mass Spectrometry (MS/MS):
- Ionization: Electrospray Ionization (ESI) in negative mode is often effective for AOH.
- Acquisition Mode: Multiple Reaction Monitoring (MRM).
- MRM Transitions: Monitor at least two transitions for both AOH and Alternariol-¹³C₁₄ (one for quantification, one for confirmation). Specific mass transitions should be optimized by infusing pure standards.
- Instrument Parameters: Optimize ion source parameters (e.g., capillary voltage, source temperature, gas flows) and compound-dependent parameters (e.g., collision energy, declustering potential) for maximum sensitivity.
3. Quantification:
- Construct a calibration curve using standards of unlabeled AOH, with each standard containing the same concentration of the Alternariol-¹³C₁₄ internal standard.
- Plot the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.
- Calculate the concentration of AOH in the unknown samples using the regression equation from the calibration curve.
Visualizations
The following diagrams illustrate the workflow and logic of using Alternariol-¹³C₁₄ in biomarker studies.
Caption: General workflow for a mycotoxin biomarker study using Alternariol-¹³C₁₄.
Caption: Principle of Isotope Dilution Analysis for Alternariol quantification.
References
- 1. The characteristics, occurrence, and toxicological effects of alternariol: a mycotoxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hazard characterization of Alternaria toxins to identify data gaps and improve risk assessment for human health - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Interaction of Mycotoxin Alternariol with Serum Albumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Assessment of Human Exposure to Five Alternaria Mycotoxins in China by Biomonitoring Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Troubleshooting poor signal with Alternariol-13C14 standard
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing poor signal intensity with the Alternariol-13C14 standard in LC-MS/MS analyses.
Troubleshooting Guide: Poor Signal Intensity
A diminished or absent signal for the this compound internal standard can compromise the accuracy of your quantitative analysis. This guide provides a systematic approach to identifying and resolving the root cause of the issue.
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Caption: Troubleshooting workflow for poor this compound signal.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of poor signal for my this compound internal standard?
Poor signal intensity can be attributed to several factors, broadly categorized as:
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Mass Spectrometer Issues: Incorrect MS settings, a contaminated ion source, or detector problems.
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Liquid Chromatography (LC) Problems: Leaks in the system, a degraded or unsuitable column, or improper mobile phase composition.
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Sample Preparation and Matrix Effects: Inefficient extraction of the analyte, degradation of the standard during sample processing, or ion suppression due to co-eluting matrix components.[1][2]
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Standard Integrity: Degradation of the standard due to improper storage or handling, or errors in dilution.
Q2: How can I determine if the issue is with my LC or MS system?
A simple way to isolate the problem is to perform a direct infusion of the this compound standard into the mass spectrometer, bypassing the LC system. If you observe a strong and stable signal, the issue likely lies within your LC system (e.g., column, tubing, mobile phase). If the signal is still weak or absent, the problem is related to the mass spectrometer or the standard itself.
Q3: What are matrix effects and how can they affect my internal standard's signal?
Matrix effects are the alteration of ionization efficiency by co-eluting compounds from the sample matrix.[1] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal). While isotopically labeled internal standards like this compound are designed to co-elute with the analyte and experience similar matrix effects, severe ion suppression can still lead to a poor signal for the internal standard, making accurate quantification difficult. The use of a stable isotope dilution assay (SIDA) with a corresponding labeled internal standard is the most effective way to compensate for matrix effects.[3]
Q4: Can my sample preparation method cause a low signal for this compound?
Yes, certain sample preparation steps can lead to a loss of the analyte and the internal standard. For instance, studies have shown that membrane filtration can result in a significant loss of Alternariol. If your protocol includes filtration, this could be a source of the poor signal. Additionally, inefficient extraction methods will result in low recovery of both the analyte and the internal standard. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a commonly used and effective technique for extracting Alternariol from various matrices.[4]
Q5: How stable is Alternariol and could my standard have degraded?
Alternariol is a relatively stable compound. It has shown stability in apple juice and white wine for several days at room temperature. However, its stability can be affected by factors such as high temperatures. For example, significant degradation has been observed at temperatures above 100°C. It is soluble in organic solvents like ethanol, DMSO, and DMF, but sparingly soluble in aqueous buffers. Aqueous solutions of Alternariol are not recommended for storage for more than one day. Always store your stock solutions at the recommended temperature, typically -20°C, to ensure stability.
Experimental Protocols and Data
Principle of Isotope Dilution Assay (IDA)
The use of a stable isotope-labeled internal standard like this compound is central to the Isotope Dilution Assay (IDA). This method relies on the principle that the labeled standard behaves almost identically to the native analyte throughout the analytical process.
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Caption: Principle of Isotope Dilution Assay (IDA).
Optimized LC-MS/MS Parameters for Alternariol
The following table summarizes typical mass spectrometry parameters for the analysis of Alternariol. It is recommended to optimize these parameters on your specific instrument.
| Parameter | Alternariol (AOH) | This compound | Ionization Mode | Reference |
| Precursor Ion (m/z) | 257.0 - 259.1 | 271.0 - 273.2 | Negative & Positive | |
| Product Ion 1 (m/z) (Quantifier) | 213.0, 147.0 | 226.0, 156.0 | Negative & Positive | |
| Collision Energy 1 (eV) | 32, 46 | 32, 46 | Negative & Positive | |
| Product Ion 2 (m/z) (Qualifier) | 171.1, 228.0 | 241.0 | Negative & Positive | |
| Collision Energy 2 (eV) | 28, 44 | 44 | Negative & Positive | |
| Declustering Potential (V) | -65 | -65 | Negative | |
| Spray Voltage (V) | -3000 to -4500 | -3000 to -4500 | Negative | |
| Source Temperature (°C) | 300 - 500 | 300 - 500 | N/A |
Note: The exact m/z values for the 13C14-labeled standard will depend on the number of 13C atoms incorporated.
Typical Chromatographic Conditions
| Parameter | Condition 1 | Condition 2 |
| Column | C18 reverse-phase (e.g., 150 x 2.1 mm, 2.7 µm) | Phenyl-Hexyl reverse-phase |
| Mobile Phase A | Water with 0.1% Formic Acid and 5 mM Ammonium Formate | Water with 1% Acetic Acid |
| Mobile Phase B | Methanol or Acetonitrile with 0.1% Formic Acid and 5 mM Ammonium Formate | Methanol or Acetonitrile with 1% Acetic Acid |
| Gradient | Optimized for separation of analytes from matrix interferences | Optimized for separation of analytes from matrix interferences |
| Flow Rate | 0.2 - 0.4 mL/min | 0.2 - 0.4 mL/min |
| Column Temperature | 40 °C | 30 - 40 °C |
| Injection Volume | 5 - 20 µL | 5 - 20 µL |
General Experimental Workflow for Alternariol Analysis
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Caption: General experimental workflow for Alternariol analysis.
Detailed Protocol: QuEChERS-based Extraction from a Cereal Matrix
This protocol is a general guideline and may require optimization for your specific matrix and instrumentation.
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Sample Preparation:
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Weigh 5 g of a homogenized sample into a 50 mL centrifuge tube.
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Add a known amount of this compound internal standard solution.
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Add 10 mL of water and vortex for 1 minute.
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-
Extraction:
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Add 10 mL of acetonitrile.
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Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).
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Immediately shake vigorously for 1 minute.
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Centrifuge at ≥4000 x g for 5 minutes.
-
-
Dispersive SPE Cleanup:
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Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing d-SPE cleanup salts (e.g., 150 mg MgSO₄, 50 mg PSA, 50 mg C18).
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Vortex for 30 seconds.
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Centrifuge at high speed for 5 minutes.
-
-
Final Extract Preparation:
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Take an aliquot of the cleaned extract and transfer it to a new vial.
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Evaporate to dryness under a gentle stream of nitrogen.
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Reconstitute in a suitable volume of the initial mobile phase.
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The sample is now ready for LC-MS/MS analysis.
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References
- 1. Tracking emerging mycotoxins in food: development of an LC-MS/MS method for free and modified Alternaria toxins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5 Common Mycotoxin Testing Pitfalls and How to Overcome Them [rapidmicrobiology.com]
- 3. newfoodmagazine.com [newfoodmagazine.com]
- 4. Occurrence and Determination of Alternaria Mycotoxins Alternariol, Alternariol Monomethyl Ether, and Tentoxin in Wheat Grains by QuEChERS Method - PMC [pmc.ncbi.nlm.nih.gov]
Addressing isotopic impurity in Alternariol-13C14 analysis.
Welcome to the technical support center for the analysis of Alternariol-¹³C₁₄. This resource is designed to assist researchers, scientists, and drug development professionals in addressing challenges related to isotopic impurity during the quantitative analysis of Alternariol using its ¹³C-labeled internal standard.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your experiments.
Issue 1: High Response for Unlabeled Alternariol in Blank Samples
Question: I am analyzing a blank sample spiked only with Alternariol-¹³C₁₄, but I am observing a significant peak for unlabeled Alternariol. What is the likely cause and how can I resolve this?
Answer: This issue is likely due to the presence of unlabeled Alternariol as an isotopic impurity in your Alternariol-¹³C₁₄ internal standard.[1] The synthesis of isotopically labeled standards is often not 100% complete, resulting in a small percentage of the unlabeled analyte.[1]
Troubleshooting Steps:
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Verify the Purity of the Internal Standard:
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Protocol: Prepare a high-concentration solution of your Alternariol-¹³C₁₄ standard in a clean solvent (e.g., methanol or acetonitrile). Analyze this solution using your LC-MS/MS method, monitoring the mass transitions for both Alternariol and Alternariol-¹³C₁₄.
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Expected Outcome: You will likely detect a small peak at the retention time and mass transition of unlabeled Alternariol. The peak area of this impurity relative to the main ¹³C₁₄-labeled peak will give you an indication of the isotopic purity.
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-
Adjust the Internal Standard Concentration:
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Action: Lower the concentration of the Alternariol-¹³C₁₄ solution used for spiking your samples. This will reduce the contribution of the unlabeled impurity to the overall Alternariol signal.
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Consideration: Ensure the concentration is still high enough to produce a stable and reproducible signal for the internal standard.
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-
Perform a Correction for the Isotopic Impurity:
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Method: Calculate the contribution of the unlabeled Alternariol from the internal standard to the total analyte signal and subtract it from your sample measurements. This can be done by determining the response ratio of the unlabeled to the labeled compound in a neat solution of the internal standard. A detailed protocol for this correction is provided in the "Experimental Protocols" section below.
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Issue 2: Inaccurate Quantification at Low Analyte Concentrations
Question: My calibration curve for Alternariol is non-linear at the lower concentration points, leading to inaccurate quantification of trace levels. What could be causing this?
Answer: Inaccuracy at low concentrations is often a direct consequence of isotopic impurity in the internal standard. The contribution of the unlabeled Alternariol from the Alternariol-¹³C₁₄ standard becomes more significant relative to the low concentration of the actual analyte in the sample, leading to a positive bias.[1]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for addressing low-concentration quantification errors.
Issue 3: Observed Isotopic Pattern Does Not Match Theoretical Distribution
Question: The isotopic pattern I observe for my Alternariol-¹³C₁₄ standard in the mass spectrometer does not match the expected theoretical distribution. Why is this happening?
Answer: Several factors can cause a mismatch between the observed and theoretical isotopic patterns:
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Co-eluting Interferences: Another compound with a similar mass-to-charge ratio might be co-eluting with your standard, distorting its isotopic pattern.[2]
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Incorrect Elemental Formula in Software: The algorithm used to predict the theoretical distribution relies on the correct elemental formula. Ensure the formula for Alternariol-¹³C₁₄ is entered correctly in your mass spectrometry software.[2]
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High Background Noise: A high chemical background can interfere with the accurate measurement of low-intensity isotope peaks.
Troubleshooting Steps:
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Improve Chromatographic Separation: Modify your LC gradient or change the column to better resolve any co-eluting peaks.
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Verify Elemental Formula: Double-check the elemental formula of Alternariol-¹³C₁₄ and ensure it is correctly defined in your data analysis software.
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Reduce Background Noise: Run a blank injection to assess the background level. Use high-purity solvents and check for any leaks in your LC-MS system.
Frequently Asked Questions (FAQs)
Q1: What is isotopic impurity and why is it a concern in Alternariol-¹³C₁₄ analysis?
A1: Isotopic impurity refers to the presence of other isotopes in an isotopically enriched standard, in this case, the presence of unlabeled Alternariol (containing primarily ¹²C) within the Alternariol-¹³C₁₄ standard. This is a concern because the unlabeled impurity contributes to the signal of the analyte you are trying to measure, which can lead to an overestimation of the analyte's concentration, especially at low levels.
Q2: How do I calculate the isotopic purity of my Alternariol-¹³C₁₄ standard?
A2: You can determine the isotopic purity by analyzing a solution of the standard alone and measuring the peak areas of both the labeled (¹³C₁₄) and unlabeled forms.
Isotopic Purity Calculation:
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Formula: Isotopic Purity (%) = [Peak Area (¹³C₁₄) / (Peak Area (¹³C₁₄) + Peak Area (¹²C))] x 100
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Procedure:
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Acquire data for a neat solution of the Alternariol-¹³C₁₄ standard.
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Integrate the peak areas for the mass transitions corresponding to both Alternariol-¹³C₁₄ and unlabeled Alternariol.
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Use the formula above to calculate the percentage of the labeled form.
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Q3: What level of isotopic purity is considered acceptable for an internal standard?
A3: While 100% purity is ideal, it is rarely achieved. An isotopic purity of >98% is generally considered good for most applications. However, the acceptable level depends on the required sensitivity of your assay. For trace-level quantification, a higher purity is desirable to minimize the impact of the unlabeled impurity.
Q4: Can I use Alternariol-¹³C₁₄ with a lower isotopic purity?
A4: Yes, but it is crucial to characterize the impurity level and correct for its contribution to the analyte signal in your samples. Failure to do so will result in inaccurate quantitative data.
Data Presentation
Table 1: Example LC-MS/MS Parameters for Alternariol Analysis
The following table provides typical parameters for the LC-MS/MS analysis of Alternariol, which can be adapted for your specific instrumentation.
| Parameter | Setting |
| LC Column | C18 reversed-phase (e.g., 100 x 2.1 mm, 2.7 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Flow Rate | 0.3 - 0.4 mL/min |
| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (Alternariol) | m/z 259 |
| Product Ions (Alternariol) | m/z 215, 187 (example transitions) |
| Precursor Ion (Alternariol-¹³C₁₄) | m/z 273 |
| Product Ions (Alternariol-¹³C₁₄) | m/z 228, 200 (example transitions) |
Note: Specific m/z values should be optimized for your instrument.
Table 2: Typical Isotopic Purity Data for a Labeled Standard
This table illustrates how to present the data from an isotopic purity assessment of an Alternariol-¹³C₁₄ standard.
| Compound | Mass Transition (m/z) | Peak Area | Relative Abundance (%) |
| Unlabeled Alternariol | 259 → 215 | 15,000 | 1.5 |
| Alternariol-¹³C₁₄ | 273 → 228 | 985,000 | 98.5 |
| Total | 1,000,000 | 100.0 | |
| Isotopic Purity | 98.5% |
Experimental Protocols
Protocol 1: Correction for Isotopic Impurity in Quantitative Analysis
This protocol outlines the steps to correct for the contribution of unlabeled Alternariol present as an impurity in the Alternariol-¹³C₁₄ internal standard.
Objective: To accurately quantify Alternariol in samples by correcting for the isotopic impurity of the internal standard.
Materials:
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Alternariol analytical standard
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Alternariol-¹³C₁₄ internal standard
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LC-MS grade solvents (e.g., methanol, acetonitrile, water)
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Calibrated pipettes and vials
Procedure:
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Characterize the Internal Standard:
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Prepare a solution of the Alternariol-¹³C₁₄ internal standard in a clean solvent at a concentration similar to what you will use for spiking your samples.
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Analyze this solution by LC-MS/MS and record the peak areas for both the unlabeled Alternariol (A_imp) and the labeled Alternariol-¹³C₁₄ (A_is).
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Calculate the impurity contribution ratio (R_imp): R_imp = A_imp / A_is
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-
Sample Analysis:
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Prepare your calibration standards, quality controls, and unknown samples.
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Spike all samples (except blanks meant to be free of internal standard) with a known amount of the Alternariol-¹³C₁₄ internal standard.
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Analyze all samples by LC-MS/MS and record the peak areas for the unlabeled Alternariol (A_analyte_total) and the labeled Alternariol-¹³C₁₄ (A_is_sample).
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Data Correction:
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For each sample, calculate the corrected peak area of the unlabeled Alternariol (A_analyte_corrected) using the following formula: A_analyte_corrected = A_analyte_total - (A_is_sample * R_imp)
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Quantification:
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Use the corrected analyte peak areas (A_analyte_corrected) and the internal standard peak areas (A_is_sample) to build your calibration curve and quantify your unknown samples.
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Data Correction Workflow:
Caption: Workflow for isotopic impurity correction in quantitative analysis.
References
Technical Support Center: Minimizing Ion Suppression with Alternariol-¹³C₁₄
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on minimizing ion suppression when using Alternariol-¹³C₁₄ as an internal standard in complex matrices.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern when analyzing Alternariol in complex matrices?
A1: Ion suppression is a matrix effect that occurs in liquid chromatography-mass spectrometry (LC-MS) analysis. It is the reduction of the ionization efficiency of a target analyte, such as Alternariol, due to the presence of co-eluting compounds from the sample matrix (e.g., lipids, salts, proteins).[1][2][3] This suppression leads to a decreased signal intensity, which can negatively impact the accuracy, sensitivity, and reproducibility of quantitative analyses.[1][2]
Q2: How does using Alternariol-¹³C₁₄ help in minimizing ion suppression?
A2: Alternariol-¹³C₁₄ is a stable isotope-labeled internal standard (SIL-IS). Since it is chemically identical to the native Alternariol, it co-elutes during chromatography and experiences the same degree of ion suppression. By adding a known amount of Alternariol-¹³C₁₄ to the sample, the ratio of the analyte's peak area to the internal standard's peak area can be used for quantification. This ratio remains constant even with varying ion suppression, allowing for accurate determination of the Alternariol concentration.
Q3: Is Alternariol-¹³C₁₄ a better choice than a deuterated (²H) internal standard?
A3: While both are effective, ¹³C-labeled internal standards are often preferred over deuterated ones. Deuterated standards can sometimes exhibit a slight chromatographic shift (isotopic effect), leading to differential ion suppression between the analyte and the internal standard. ¹³C-labeled standards like Alternariol-¹³C₁₄ have a minimal isotopic effect and are more likely to perfectly co-elute with the native analyte, providing a more accurate correction for matrix effects.
Q4: Can the Alternariol-¹³C₁₄ signal also be suppressed?
A4: Yes, the signal from Alternariol-¹³C₁₄ is also susceptible to ion suppression from the matrix components. The fundamental principle of using a SIL-IS is that both the analyte and the standard are suppressed to the same extent. A significantly low signal for Alternariol-¹³C₁₄ can be an indicator of severe matrix effects that may require further optimization of the sample preparation or chromatographic method.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Inconsistent or fluctuating peak area ratios of Alternariol to Alternariol-¹³C₁₄ across replicate injections. | Poor chromatographic co-elution: A slight difference in retention times can lead to differential ion suppression. | Optimize the chromatographic method (e.g., gradient profile, column chemistry) to ensure complete co-elution of the analyte and the internal standard. |
| High analyte concentration: At very high concentrations, the analyte can suppress the ionization of the internal standard, leading to a non-linear response. | Dilute the sample to bring the analyte concentration into the linear dynamic range of the assay. | |
| Contamination in the LC-MS system: Contaminants in the mobile phase, LC system, or ion source can cause variable ion suppression. | Clean the ion source, use high-purity solvents, and check the system for any leaks. | |
| The signal intensity of Alternariol-¹³C₁₄ is significantly lower than expected or absent. | Severe ion suppression: The sample matrix may be causing extreme suppression of both the analyte and the internal standard. | Perform a post-column infusion experiment to identify the regions of significant ion suppression. Consider more rigorous sample cleanup methods like solid-phase extraction (SPE) to remove interfering matrix components. |
| Incorrect internal standard concentration: An error in the preparation of the spiking solution can lead to a low signal. | Verify the concentration of the Alternariol-¹³C₁₄ stock solution and the volume used for spiking. | |
| Degradation of the internal standard: The internal standard may not be stable under the sample storage or preparation conditions. | Assess the stability of Alternariol-¹³C₁₄ in the specific matrix and storage conditions. | |
| Poor accuracy and precision despite using an internal standard. | Matrix effects are too severe: In some cases, the level of ion suppression is so high that even a SIL-IS cannot fully compensate for it. | Implement more effective sample preparation techniques such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove a larger portion of the interfering matrix components. |
| Non-co-eluting interferences: An interfering compound may be specifically suppressing the analyte or the internal standard but not both equally. | Optimize the chromatography to separate the interfering peak from the analyte and internal standard. |
Experimental Protocols
Protocol 1: Assessment of Matrix Effects using Post-Column Infusion
This method helps to qualitatively identify the regions in the chromatogram where ion suppression or enhancement occurs.
Methodology:
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System Setup:
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Prepare a standard solution of Alternariol at a concentration that gives a stable and moderate signal.
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Use a syringe pump to continuously infuse this solution into the LC flow post-column, before the mass spectrometer's ion source, via a T-junction.
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Set up the LC-MS/MS system with the chromatographic conditions intended for the analysis of Alternariol.
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-
Procedure:
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Start the continuous infusion of the Alternariol standard solution.
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Once a stable signal for Alternariol is observed, inject a blank matrix extract (a sample prepared in the same way as the study samples but without the analyte or internal standard).
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Monitor the signal of the infused Alternariol throughout the chromatographic run.
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-
Interpretation:
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A dip in the baseline signal of the infused Alternariol indicates a region of ion suppression.
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An increase in the baseline signal indicates a region of ion enhancement.
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The retention time of any observed suppression or enhancement can be correlated with the elution of matrix components.
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Protocol 2: Quantitative Evaluation of Matrix Factor (MF)
This protocol provides a quantitative measure of the extent of ion suppression or enhancement.
Methodology:
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Prepare two sets of samples:
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Set A (Analyte in Solvent): Prepare a standard solution of Alternariol in a clean solvent (e.g., methanol, acetonitrile) at a known concentration.
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Set B (Analyte in Matrix): Prepare a blank matrix extract and spike it with Alternariol at the same concentration as in Set A.
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Analysis:
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Analyze both sets of samples using the LC-MS/MS method.
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-
Calculation:
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Calculate the Matrix Factor (MF) using the following formula:
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MF = (Peak Area of Analyte in Matrix) / (Peak Area of Analyte in Solvent)
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-
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Interpretation:
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MF = 1: No matrix effect.
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MF < 1: Ion suppression.
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MF > 1: Ion enhancement.
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Data Presentation
Table 1: Matrix Effect of Alternariol in Different Food Matrices
| Matrix | Matrix Factor (MF) | % Ion Suppression/Enhancement |
| Cereal | 0.45 | 55% Suppression |
| Fruit Juice | 0.78 | 22% Suppression |
| Vegetable Oil | 0.21 | 79% Suppression |
Note: The data presented in this table is for illustrative purposes and will vary depending on the specific matrix and experimental conditions.
Visualizations
Caption: Experimental workflow for the quantification of Alternariol using Alternariol-¹³C₁₄.
Caption: Logical diagram illustrating the principle of ion suppression and its mitigation.
References
Stability issues of Alternariol-13C14 in different solvents
Welcome to the technical support center for Alternariol-13C14. This resource is designed to assist researchers, scientists, and drug development professionals in addressing stability issues and ensuring the accurate use of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
This compound is a stable isotope-labeled internal standard for the mycotoxin Alternariol (AOH). As an internal standard used in quantitative analysis, particularly with mass spectrometry (MS), its stability is critical. Any degradation of this compound can lead to inaccurate quantification of the target analyte (Alternariol) in a sample. The use of a stable isotope-labeled internal standard helps to correct for analyte loss during sample preparation and for matrix effects in the MS source.
Q2: In which solvents is this compound commercially available and what does this imply about its stability?
This compound is commonly supplied in acetonitrile at a concentration of 25 µg/mL.[1][2][3][4] The choice of acetonitrile as a commercial solvent suggests that this compound exhibits good stability and solubility in this solvent under recommended storage conditions.
Q3: What are the recommended storage conditions for this compound solutions?
It is recommended to store this compound solutions at -20°C in a tightly sealed vial to prevent solvent evaporation and degradation.[5] Working solutions of Alternaria toxins are typically stored at -20°C and are recommended to be freshly prepared every month.
Q4: How stable is this compound in common laboratory solvents?
While specific long-term stability studies on this compound are not extensively published, the stability of its unlabeled counterpart, Alternariol (AOH), provides a strong indication. AOH has been shown to be stable in methanol. Generally, Alternaria toxins are considered stable in individual stock solutions prepared in common reversed-phase HPLC solvents and stored at -18°C for extended periods (e.g., 14 months).
Troubleshooting Guide
Issue: I am observing a decrease in the peak area of my this compound internal standard over time.
Possible Causes and Solutions:
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Degradation:
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Solvent Choice: While generally stable, prolonged storage in certain solvents or exposure to contaminants could lead to degradation. Acetonitrile and methanol are generally considered suitable for long-term storage.
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Temperature: Ensure the solution is consistently stored at the recommended -20°C. Frequent freeze-thaw cycles should be avoided.
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Light Exposure: Protect the solution from direct light, as UV exposure can degrade some mycotoxins.
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Solvent Evaporation:
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Improper Sealing: Ensure the vial is tightly sealed to prevent solvent evaporation, which would increase the concentration and could be misinterpreted as instability if dilutions are prepared from an assumed initial concentration.
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Storage Container: Use high-quality vials with secure caps designed for long-term storage of chemical standards.
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Adsorption to Surfaces:
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Vial Material: Mycotoxins can sometimes adsorb to glass or plastic surfaces. Using silanized glass vials can help to minimize this issue.
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Instrumental Variability:
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MS Source Instability: Check the stability of your mass spectrometer by injecting a known stable compound.
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Injector Issues: Ensure the autosampler is functioning correctly and injecting a consistent volume.
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Experimental Protocols
Protocol for Assessing the Stability of this compound in Different Solvents
This protocol outlines a general procedure for evaluating the stability of this compound in various solvents under different storage conditions.
1. Materials:
- This compound certified reference material
- High-purity solvents (e.g., acetonitrile, methanol, DMSO)
- Calibrated analytical balance
- Volumetric flasks and pipettes
- Autosampler vials (amber or silanized glass recommended)
- LC-MS/MS system
2. Preparation of Stock and Working Solutions:
- Prepare a stock solution of this compound at a known concentration (e.g., 10 µg/mL) in each of the test solvents.
- From the stock solutions, prepare working solutions at a lower concentration (e.g., 1 µg/mL) in the same solvents.
3. Storage Conditions:
- Aliquot the working solutions into vials for each time point and storage condition to be tested (e.g., -20°C, 4°C, room temperature).
- Store the vials under the specified conditions and protect them from light.
4. Analysis:
- At each designated time point (e.g., 0, 1 week, 1 month, 3 months, 6 months), retrieve a vial from each storage condition.
- Allow the vial to come to room temperature before analysis.
- Analyze the samples using a validated LC-MS/MS method. The method should be optimized for the separation and detection of this compound.
5. Data Analysis:
- Quantify the concentration of this compound in each sample against a freshly prepared calibration curve.
- Calculate the percentage of the initial concentration remaining at each time point.
- A compound is generally considered stable if the concentration remains within ±10-15% of the initial concentration.
Data Presentation
Table 1: Hypothetical Long-Term Stability of this compound (as % of Initial Concentration) in Different Solvents at -20°C
| Solvent | Time 0 | 1 Month | 3 Months | 6 Months | 12 Months |
| Acetonitrile | 100% | 99.5% | 98.7% | 97.9% | 96.5% |
| Methanol | 100% | 99.2% | 98.1% | 97.0% | 95.8% |
| DMSO | 100% | 98.8% | 97.5% | 95.2% | 92.1% |
Table 2: Hypothetical Short-Term Stability of this compound (as % of Initial Concentration) at Different Temperatures
| Solvent | Temperature | 24 Hours | 48 Hours | 72 Hours |
| Acetonitrile | 4°C | 99.8% | 99.5% | 99.1% |
| Room Temp | 99.1% | 98.3% | 97.5% | |
| Methanol | 4°C | 99.7% | 99.3% | 98.9% |
| Room Temp | 98.9% | 97.9% | 96.8% |
Visualizations
Experimental Workflow for Stability Testing
Caption: Workflow for assessing the stability of this compound.
Potential Degradation Pathway of Alternariol
While specific degradation pathways of this compound in solvents are not well-documented, studies on Alternariol under other conditions (e.g., baking) have suggested hydrolysis and decarboxylation as potential degradation routes.
Caption: A simplified potential degradation pathway for Alternariol.
References
- 1. A Sustainable Approach for Degradation of Alternariol by Peroxidase Extracted from Soybean Hulls: Performance, Pathway, and Toxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. phaidra.vetmeduni.ac.at [phaidra.vetmeduni.ac.at]
- 5. Degradation of the Alternaria mycotoxins alternariol, alternariol monomethyl ether, and altenuene upon bread baking - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving recovery of Alternariol-13C14 during sample extraction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the recovery of Alternariol-13C14 during sample extraction.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is it used in mycotoxin analysis?
A1: this compound is a stable isotope-labeled internal standard (SIL-IS) for Alternariol (AOH), a mycotoxin produced by Alternaria fungi. It is chemically identical to native AOH but contains fourteen Carbon-13 atoms, making it heavier. In quantitative analysis, particularly with liquid chromatography-tandem mass spectrometry (LC-MS/MS), SIL-IS are the gold standard.[1] They are added to a sample at a known concentration at the beginning of the extraction process and co-elute with the target analyte. By comparing the signal intensity of the analyte to the internal standard, SIL-IS can accurately correct for variations in extraction recovery, matrix effects (ion suppression or enhancement), and instrument response, leading to more precise and accurate quantification.[1][2]
Q2: I am experiencing low recovery of my this compound internal standard. What are the most common causes?
A2: Low recovery of an internal standard like this compound can stem from several factors throughout the analytical workflow. The most common pitfalls include:
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Inadequate Sample Homogenization: Mycotoxins are often not uniformly distributed within a sample matrix, occurring in "hot spots".[3][4] If the sample is not thoroughly homogenized before taking a subsample for extraction, both the analyte and the internal standard may not be representative of the bulk sample.
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Suboptimal Extraction Solvent: The choice of extraction solvent is critical for efficiently extracting Alternariol and its labeled counterpart. The polarity of the solvent system must be optimized for the specific matrix being analyzed.
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Inefficient Clean-up Step (SPE or d-SPE): The solid-phase extraction (SPE) or dispersive SPE (d-SPE) clean-up step is designed to remove interfering matrix components. An inappropriate sorbent or elution solvent can lead to the loss of the analyte and internal standard.
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Matrix Effects: Complex matrices, such as those found in many food and feed samples, can contain compounds that interfere with the ionization of the analyte and internal standard in the mass spectrometer, leading to signal suppression or enhancement.
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Procedural Errors: Simple mistakes, such as incorrect pH adjustment, incomplete solvent evaporation, or improper reconstitution of the final extract, can significantly impact recovery.
Q3: How do matrix effects specifically impact the recovery of this compound?
A3: Matrix effects refer to the alteration of ionization efficiency for a target analyte due to co-eluting compounds from the sample matrix. In the context of this compound, matrix components can suppress or enhance its signal in the mass spectrometer. While the primary advantage of using a stable isotope-labeled internal standard is to compensate for these effects (as both the analyte and the standard are affected similarly), severe matrix effects can still pose a problem. If the signal of this compound is suppressed to a level near or below the limit of detection, its ability to serve as an accurate internal standard is compromised. This is particularly relevant in complex matrices like spices, certain grains, and finished animal feeds.
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving low recovery issues with this compound.
Problem: Low or Inconsistent Recovery of this compound
Initial Assessment:
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Verify Standard Integrity: Ensure the this compound standard solution has been stored correctly and has not expired. Prepare a fresh working solution from the stock to rule out degradation.
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Check Instrument Performance: Analyze a known concentration of the internal standard directly (without sample matrix) to confirm that the LC-MS/MS system is performing as expected.
Troubleshooting Steps:
| Potential Cause | Recommended Action |
| 1. Inefficient Extraction | a. Solvent Selection: The choice of extraction solvent is crucial. Acetonitrile is commonly used, often with the addition of a small percentage of an acid like formic acid to improve the extraction of Alternaria toxins. For some matrices, a mixture of methanol, water, and acetic acid has been shown to be effective. b. pH Adjustment: The pH of the extraction solvent can influence the recovery of Alternariol. An acidic pH is generally preferred. c. Shaking/Vortexing: Ensure adequate mixing time and intensity during the extraction step to allow for proper partitioning of the analyte from the sample matrix into the solvent. |
| 2. Poor Clean-up Performance | a. SPE Sorbent Selection: For Solid-Phase Extraction (SPE), polymeric sorbents are often used for Alternaria toxins. For dispersive SPE (d-SPE) in QuEChERS, a combination of PSA (primary secondary amine) to remove organic acids and C18 to remove nonpolar interferences like fats is common. b. Elution Solvent: The elution solvent must be strong enough to quantitatively elute this compound from the SPE sorbent. Mixtures of methanol and ethyl acetate or acetonitrile are frequently used. c. Flow Rate: During SPE, a slow and consistent flow rate during sample loading and elution is important for optimal retention and recovery. |
| 3. Matrix Effects | a. Sample Dilution: Diluting the initial extract before clean-up can reduce the concentration of matrix components, thereby lessening their impact on ionization. b. Enhanced Clean-up: For particularly complex matrices, consider a more rigorous clean-up procedure, which might involve using multiple sorbents in d-SPE or a multi-step SPE protocol. c. Chromatographic Separation: Optimize the liquid chromatography method to ensure that this compound is chromatographically separated from major matrix interferences. |
| 4. Analyte Loss During Evaporation/Reconstitution | a. Evaporation Conditions: If an evaporation step is used, ensure it is not too aggressive (e.g., excessive temperature or a strong flow of nitrogen), which could lead to the loss of the analyte. b. Reconstitution Solvent: The final extract must be completely redissolved in the reconstitution solvent. Ensure the chosen solvent is compatible with the mobile phase and can fully solubilize Alternariol. Inadequate solubilization can lead to low recovery. |
Experimental Protocols
The following are generalized protocols for QuEChERS and SPE that can be adapted for the extraction of this compound. It is recommended to validate the chosen method for your specific sample matrix.
Protocol 1: Modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Method
This protocol is suitable for a wide range of food matrices.
-
Sample Preparation:
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Homogenize a representative portion of the sample.
-
Weigh 5 g of the homogenized sample into a 50 mL centrifuge tube.
-
-
Internal Standard Spiking:
-
Add a known amount of this compound internal standard solution to the sample.
-
-
Extraction:
-
Add 10 mL of 1% formic acid in acetonitrile to the centrifuge tube.
-
Add a QuEChERS salt packet (e.g., containing magnesium sulfate and sodium chloride).
-
Shake vigorously for 1 minute.
-
Centrifuge at ≥4000 x g for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Clean-up:
-
Transfer a 1 mL aliquot of the supernatant (acetonitrile layer) to a 2 mL microcentrifuge tube containing d-SPE sorbent (e.g., magnesium sulfate, PSA, and C18).
-
Vortex for 30 seconds.
-
Centrifuge at ≥10,000 x g for 2 minutes.
-
-
Final Extract Preparation:
-
Take an aliquot of the cleaned-up supernatant and transfer it to an autosampler vial.
-
The sample is now ready for LC-MS/MS analysis.
-
Protocol 2: Solid-Phase Extraction (SPE) Method
This protocol provides a more thorough clean-up and is suitable for complex matrices.
-
Sample Preparation and Extraction:
-
Weigh 2 g of the homogenized sample into a 50 mL centrifuge tube.
-
Spike with the this compound internal standard.
-
Add 15 mL of an extraction solvent mixture (e.g., methanol/water/acetic acid 85:14:1 v/v/v).
-
Shake vigorously for 45 minutes.
-
Centrifuge at ≥3200 x g for 10 minutes.
-
Take a 7.5 mL aliquot of the supernatant and dilute it with 7.5 mL of 1% aqueous acetic acid.
-
-
SPE Clean-up:
-
Conditioning: Condition a polymeric SPE cartridge (e.g., 200 mg, 6 mL) by passing 7 mL of methanol, followed by 7 mL of water, and then 7 mL of 1% aqueous acetic acid.
-
Loading: Load the diluted extract onto the conditioned SPE cartridge at a flow rate of approximately 1 drop per second.
-
Washing: Wash the cartridge with 4 mL of a 2% polysorbate 20 solution, followed by 4 mL of 1% aqueous acetic acid to remove interferences.
-
Drying: Dry the cartridge thoroughly under vacuum.
-
Elution: Elute the analytes with 7 mL of a methanol/ethyl acetate (75:25 v/v) mixture into a collection tube.
-
-
Final Extract Preparation:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 50°C.
-
Reconstitute the residue in a suitable volume (e.g., 1 mL) of an appropriate solvent (e.g., a mixture of mobile phase A and B).
-
Filter the reconstituted extract through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
-
Visualizations
Caption: General workflow for this compound sample extraction and analysis.
Caption: Decision tree for troubleshooting low this compound recovery.
References
- 1. researchgate.net [researchgate.net]
- 2. Avoid Mycotoxin Quantitation Errors When Using Stable Isotope Dilution Assay (SIDA) [restek.com]
- 3. Common Pitfalls in Mycotoxin Testing and How to Avoid Them | Romer Labs - Romer Labs [romerlabs.com]
- 4. The 6 Biggest Challenges in Mycotoxin Analysis (& how to overcome them) [food.r-biopharm.com]
Technical Support Center: Quantification of Alternariol using Alternariol-13C14
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately quantifying Alternariol using its stable isotope-labeled internal standard, Alternariol-13C14.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is it used for quantification?
A1: this compound is a stable isotope-labeled internal standard (SIL-IS) for Alternariol. In this molecule, all 14 carbon atoms are replaced with the heavier, non-radioactive carbon-13 isotope. It is used in isotope dilution mass spectrometry (IDMS), a highly accurate quantification technique. Because this compound is chemically identical to the native Alternariol, it behaves the same way during sample preparation, chromatography, and ionization in the mass spectrometer. This co-elution allows for the correction of variations in extraction recovery and matrix effects, leading to more accurate and precise quantification.
Q2: What is the most common analytical technique for Alternariol quantification?
A2: The most common and powerful analytical technique for the quantification of Alternariol is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This method offers high selectivity and sensitivity, which is crucial for detecting the low levels of Alternariol often found in various samples.
Q3: What are "matrix effects," and how do they affect Alternariol quantification?
A3: Matrix effects are the alteration of the ionization efficiency of Alternariol by co-eluting compounds from the sample matrix. This can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), resulting in inaccurate quantification. Matrix effects are a significant challenge, especially in complex matrices like food and biological samples. The use of this compound as an internal standard is the most effective way to compensate for these effects, as the internal standard is affected in the same way as the analyte of interest.
Q4: How should I store and handle my this compound standard?
A4: While specific stability data for this compound is not extensively published, general guidelines for mycotoxin standards should be followed. It is recommended to store the standard solution in a freezer (at or below -18°C) in an amber vial to protect it from light. Before use, allow the solution to come to room temperature to ensure accuracy of pipetting. Avoid repeated freeze-thaw cycles. Methanol or acetonitrile are common solvents for stock solutions. For working solutions, especially in aqueous-organic mixtures, acidification may improve stability.
Q5: What is the importance of isotopic purity for this compound?
A5: High isotopic purity is crucial for an accurate quantification. If the labeled standard contains a significant amount of the unlabeled Alternariol, it will lead to an overestimation of the analyte in the sample. Reputable suppliers of stable isotope-labeled standards provide a certificate of analysis that specifies the isotopic purity.
Troubleshooting Guide
Issue 1: Low or No Signal for Alternariol and/or this compound
| Possible Cause | Suggested Solution |
| Improper Storage/Degradation of Standards | Verify the storage conditions and expiration date of your standards. Prepare fresh working solutions from your stock. |
| Inefficient Extraction | Optimize your extraction solvent and procedure. Ensure the pH of the extraction solvent is appropriate for Alternariol. For complex matrices, consider a more rigorous extraction method. |
| Poor Ionization | Check the MS source parameters (e.g., spray voltage, gas flows, temperature). Ensure the mobile phase composition is suitable for the ionization of Alternariol (negative ion mode is often preferred). |
| Instrument Contamination | Clean the LC-MS system, including the ion source, transfer capillary, and sample loop, to remove any potential contaminants that could suppress the signal. |
Issue 2: High Variability in Results (Poor Precision)
| Possible Cause | Suggested Solution |
| Inconsistent Sample Preparation | Ensure consistent and precise execution of all sample preparation steps, including weighing, pipetting, and extraction times. Homogenize samples thoroughly. |
| Matrix Heterogeneity | For solid samples, ensure they are finely ground and well-mixed to obtain a representative subsample for extraction. |
| Inconsistent Injection Volume | Check the autosampler for proper functioning and ensure there are no air bubbles in the sample loop. |
| Fluctuations in LC-MS Performance | Run system suitability tests to check for stable retention times, peak areas, and peak shapes. |
Issue 3: Poor Peak Shape (Tailing, Fronting, or Split Peaks)
| Possible Cause | Suggested Solution |
| Column Overload | Dilute the sample extract or reduce the injection volume. |
| Incompatible Injection Solvent | The injection solvent should be of similar or weaker strength than the initial mobile phase to ensure good peak focusing on the column. |
| Column Contamination or Degradation | Flush the column with a strong solvent. If the problem persists, consider replacing the column. |
| Secondary Interactions with the Column | Ensure the mobile phase pH is appropriate to maintain Alternariol in a single ionic state. |
Quantitative Data
The following tables summarize typical method performance parameters for the quantification of Alternariol in various matrices using LC-MS/MS with isotope dilution.
Table 1: Limits of Detection (LOD) and Quantification (LOQ) for Alternariol
| Matrix | LOD (µg/kg) | LOQ (µg/kg) | Reference |
| Tomato Juice | 0.7 | 3.5 | [1] |
| Beverages | 0.03 | 0.09 | [2] |
| Wheat | 0.19 - 1.40 | - | [3] |
| Cereals | 0.004 - 3.16 | 0.013 - 11.8 | [4] |
Table 2: Recovery Rates for Alternariol in Different Matrices
| Matrix | Recovery (%) | Reference |
| Tomato-based products | >80 | [1] |
| Apple Juice | 100.5 ± 3.4 | |
| Wheat | 74 - 112 | |
| Grapes | 72.0 - 107.4 |
Experimental Protocols
Protocol 1: Quantification of Alternariol in Cereals
This protocol is a generalized procedure based on common practices for mycotoxin analysis in cereal matrices.
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Sample Preparation:
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Grind the cereal sample to a fine powder (e.g., to pass a 1 mm sieve).
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Weigh 2.0 g of the homogenized sample into a 50 mL centrifuge tube.
-
-
Internal Standard Spiking:
-
Add a known amount of this compound internal standard solution to the sample. The concentration should be chosen to be in the mid-range of the expected analyte concentration.
-
-
Extraction:
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Add 15 mL of an extraction solvent (e.g., methanol/water/acetic acid, 85/14/1, v/v/v).
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Extract by shaking vigorously for 45 minutes at room temperature.
-
Centrifuge the sample at a minimum of 3200 x g for 10 minutes.
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-
Sample Clean-up (Solid-Phase Extraction - SPE):
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Dilute an aliquot of the supernatant with an equal volume of 1% aqueous acetic acid.
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Condition a polymeric SPE cartridge (e.g., Strata-X) with methanol followed by water and then 1% acetic acid.
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Load the diluted extract onto the SPE cartridge.
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Wash the cartridge with water to remove polar interferences.
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Elute the analytes with a suitable solvent mixture (e.g., methanol/ethyl acetate, 75/25, v/v).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Use a C18 reversed-phase column for chromatographic separation.
-
Employ a gradient elution with a mobile phase consisting of an aqueous component (e.g., 5 mM ammonium acetate) and an organic component (e.g., methanol).
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Set the mass spectrometer to operate in negative ion mode and monitor the appropriate precursor and product ion transitions for both Alternariol and this compound.
-
Protocol 2: Quantification of Alternariol in Fruit Juices
This protocol is a generalized procedure based on common practices for mycotoxin analysis in liquid matrices.
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Sample Preparation:
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Degas the juice sample if it is carbonated.
-
Take a 5 g aliquot of the juice sample.
-
-
Internal Standard Spiking:
-
Add a known amount of this compound internal standard solution to the sample.
-
-
Extraction:
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Add 15 mL of an extraction solvent (e.g., acetonitrile/methanol/water with pH 3, 45/10/45, v/v/v) and shake for 60 seconds.
-
Centrifuge the sample.
-
-
Sample Clean-up (SPE):
-
Dilute an aliquot of the supernatant with a buffer solution (e.g., 0.05 M sodium dihydrogen phosphate, pH 3).
-
Follow the SPE procedure as described in Protocol 1.
-
-
LC-MS/MS Analysis:
-
Follow the LC-MS/MS analysis steps as described in Protocol 1.
-
Visualizations
Caption: Experimental workflow for Alternariol quantification.
Caption: Troubleshooting decision tree for Alternariol analysis.
References
- 1. Development and Validation of a LC-ESI-MS/MS Method for the Determination of Alternaria Toxins Alternariol, Alternariol Methyl-Ether and Tentoxin in Tomato and Tomato-Based Products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Development of a high-throughput UHPLC-MS/MS method for the analysis of Fusarium and Alternaria toxins in cereals and cereal-based food - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhanced Alternariol (AOH) Detection with ¹³C₁₄-AOH Internal Standard
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing ¹³C₁₄-labeled Alternariol (AOH) as an internal standard to enhance the sensitivity and accuracy of AOH detection, primarily through liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs)
Q1: Why should I use a ¹³C₁₄-labeled Alternariol internal standard?
A1: Using a stable isotope-labeled internal standard like ¹³C₁₄-AOH in a technique called Stable Isotope Dilution Assay (SIDA) is the gold standard for quantitative analysis in mass spectrometry.[1][2] The ¹³C₁₄-AOH standard is chemically identical to the native AOH in your sample, meaning it behaves the same way during sample extraction, cleanup, and chromatographic separation.[1] This co-elution allows it to effectively compensate for variations in sample preparation (recovery losses) and matrix effects (ion suppression or enhancement) that can occur in the MS source, leading to significantly more accurate and precise quantification.[1][3]
Q2: What is the advantage of a ¹³C-labeled standard over a deuterium (²H)-labeled standard?
A2: While both are used, ¹³C-labeled standards are often preferred. Deuterium (²H) is significantly heavier than hydrogen (¹H), which can sometimes lead to a slight difference in retention time between the labeled standard and the native analyte (an "isotope effect"). In contrast, the mass difference between ¹³C and ¹²C is smaller, resulting in a closer co-elution with the native AOH and potentially more accurate quantification.
Q3: Can I use the ¹³C₁₄-AOH standard to quantify other Alternaria toxins like Alternariol monomethyl ether (AME)?
A3: It is strongly recommended to use a matching isotopically labeled internal standard for each analyte you want to quantify. Using ¹³C₁₄-AOH to quantify AME, for instance, can lead to significant errors because even structurally similar compounds can behave differently during sample preparation and ionization. For accurate multi-toxin analysis, a mixture of corresponding labeled standards should be used.
Q4: At what stage of the experimental workflow should I add the ¹³C₁₄-AOH internal standard?
A4: The internal standard should be added to the sample at the very beginning of the sample preparation process, before any extraction or cleanup steps. This ensures that the standard experiences the same potential losses and matrix effects as the native AOH throughout the entire procedure, which is the basis for accurate correction.
Q5: What are typical concentration ranges for AOH found in food samples?
A5: AOH contamination levels can vary widely depending on the food product. Studies have reported levels ranging from near the limit of quantification (around 3.75 ng/g) in some tomato samples to higher concentrations in other contaminated products. For example, some tomato products have shown AOH levels between 6.1–25 ng/g.
Troubleshooting Guide
This guide addresses common issues encountered during the LC-MS/MS analysis of Alternariol using a ¹³C₁₄-AOH internal standard.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape or Tailing for AOH | 1. Suboptimal Mobile Phase pH: AOH is a phenolic compound, and its ionization state can affect peak shape. 2. Column Contamination: Buildup of matrix components on the analytical column. 3. Metal Chelation: Tenuazonic acid (TeA), another Alternaria toxin often analyzed simultaneously, is known to chelate with metal ions, which can affect chromatography. | 1. Optimize Mobile Phase: Experiment with different mobile phase additives. Buffering the mobile phase, for instance with ammonium acetate at a slightly basic pH (~8.0), can improve the peak shape for AOH and other Alternaria toxins. 2. Column Maintenance: Use a guard column and implement a regular column washing protocol. 3. Use Appropriate Column Chemistry: Columns like the Waters XSelect HSS T3 have shown good selectivity and peak shape for Alternaria toxins. |
| High Signal Variability or Poor Reproducibility | 1. Inconsistent Sample Extraction: Incomplete or variable extraction efficiency between samples. 2. Matrix Effects: Significant ion suppression or enhancement that is not fully compensated for by the internal standard. 3. Inaccurate Pipetting: Errors in adding the internal standard or in sample dilution. | 1. Optimize Extraction: Ensure thorough homogenization of the sample. A multi-step extraction with appropriate solvents (e.g., acetonitrile/water or methanol/water/acetic acid mixtures) can improve recovery. 2. Improve Cleanup: Implement a Solid-Phase Extraction (SPE) cleanup step to remove interfering matrix components. Diluting the final extract can also help mitigate matrix effects. 3. Calibrate Pipettes: Regularly check and calibrate all pipettes used for sample and standard preparation. |
| Low Signal Intensity for both AOH and ¹³C₁₄-AOH | 1. Poor Recovery: The analyte and internal standard are being lost during sample preparation. 2. Suboptimal MS/MS Parameters: Incorrect precursor/product ion transitions, collision energy, or source parameters. 3. Sample Degradation: AOH may degrade if samples are not stored or processed correctly. | 1. Review Extraction/Cleanup: Check the pH of extraction solvents and the type of SPE sorbent. Ensure the elution solvent is strong enough to recover AOH from the SPE cartridge. 2. Optimize MS/MS Method: Infuse AOH and ¹³C₁₄-AOH standards directly into the mass spectrometer to optimize MRM (Multiple Reaction Monitoring) transitions and collision energies for maximum sensitivity. 3. Proper Sample Handling: Store standards and samples at -20°C in the dark. Process samples promptly after extraction. |
| No Signal for ¹³C₁₄-AOH Internal Standard | 1. Forgetting to Add the Standard: The internal standard was not spiked into the sample. 2. Degradation of the Standard: The internal standard stock solution may have degraded over time. | 1. Revise Protocol/Checklist: Implement a checklist for sample preparation to ensure the internal standard is added at the correct step. 2. Check Standard Integrity: Prepare a fresh dilution of the ¹³C₁₄-AOH standard and inject it directly to verify its presence and signal intensity. Store stock solutions properly at -20°C. |
Quantitative Data Summary
The use of a stable isotope-labeled internal standard generally results in lower limits of detection (LOD) and quantification (LOQ) and more consistent recovery rates across different matrices.
Table 1: Comparison of Method Performance for AOH Detection
| Matrix | Method | Internal Standard | LOD | LOQ | Recovery (%) | Reference |
| Beverages | LC-MS/MS (SIDA) | [²H₄]-AOH | 0.03 µg/kg | 0.09 µg/kg | 100.5 ± 3.4 | |
| Tomato Juice | LC-ESI-MS/MS | None (External Calib.) | 1.4 ng/g (1.4 µg/kg) | 3.5 ng/g (3.5 µg/kg) | >80 | |
| Wheat | LC-IDMS | AOH-d₃ | - | 0.19 µg/kg | 74-112 | |
| Barley/Malt | LC-MS/MS (SIDA) | [²H₄]-AOH | 0.05 µg/kg (for AME) | 0.16 µg/kg (for AME) | 96-107 | |
| Infant Foods (Starch) | LC-MS/MS (SIDA) | [²H₄]-AOH | 0.05 µg/kg | 0.16 µg/kg | 83-108 | |
| Beer | LC-MS/MS (SIDA) | [²H₄]-AOH | 0.03 µg/L (for AME) | 0.09 µg/L (for AME) | 72-113 |
Note: Data from different studies may not be directly comparable due to variations in instrumentation, validation procedures, and matrix complexity.
Experimental Protocols & Methodologies
General Experimental Workflow for AOH Detection
The following diagram illustrates a typical workflow for the quantification of Alternariol using a ¹³C₁₄-AOH internal standard and LC-MS/MS.
Detailed Protocol for AOH in Cereal Grains
This protocol is adapted from methodologies described for the analysis of Alternaria toxins in complex matrices like wheat and barley.
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Sample Homogenization: Weigh 2.00 g of finely ground and homogenized cereal sample into a 50 mL centrifuge tube.
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Internal Standard Spiking: Add a known amount (e.g., 100 µL) of the ¹³C₁₄-AOH internal standard solution to the sample.
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Extraction:
-
Add 15 mL of an extraction solvent mixture, such as methanol/water/acetic acid (85/14/1, v/v/v).
-
Shake vigorously for 45-60 minutes at room temperature.
-
Centrifuge the mixture (e.g., 10 min at 3200 x g).
-
-
Solid-Phase Extraction (SPE) Cleanup:
-
Transfer an aliquot of the supernatant (e.g., 7.5 mL) to a new tube and dilute with an equal volume of 1% aqueous acetic acid.
-
Condition a polymeric SPE cartridge (e.g., Bond Elut Plexa) with methanol, followed by water.
-
Load the diluted extract onto the SPE cartridge.
-
Wash the cartridge with water to remove polar interferences.
-
Elute the toxins with a suitable solvent, such as methanol/ethyl acetate (75/25, v/v).
-
-
Final Preparation:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 50°C.
-
Reconstitute the residue in a known volume (e.g., 1 mL) of the initial mobile phase (e.g., 60% mobile phase A, 40% methanol).
-
Filter the final extract through a 0.22 µm syringe filter into an LC vial.
-
-
LC-MS/MS Analysis: Inject the sample into the LC-MS/MS system. Use a suitable C18 column and a gradient elution with a mobile phase consisting of buffered water (e.g., 5 mM ammonium acetate, pH 8) and methanol or acetonitrile. Monitor the specific precursor-to-product ion transitions for both native AOH and ¹³C₁₄-AOH in MRM mode.
AOH Signaling Pathways and Mechanism of Action
Alternariol exerts its toxicity through several mechanisms, including the induction of DNA damage, cell cycle arrest, and programmed cell death (apoptosis and autophagy).
AOH-Induced Genotoxicity and Cell Cycle Arrest
AOH is known to be a DNA topoisomerase poison, leading to DNA strand breaks. This damage activates cellular response pathways, leading to a halt in the cell cycle, typically at the G2/M phase, to allow for DNA repair or to initiate cell death if the damage is too severe.
AOH-Induced Autophagy Pathway
In some cell types, AOH can induce autophagy, a cellular process of self-degradation of damaged components. This process is mediated through the activation of the Sestrin2-AMPK signaling pathway, which in turn inhibits mTOR, a key regulator of cell growth and proliferation.
References
Dealing with matrix effects in LC-MS/MS analysis of Alternariol-13C14.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the LC-MS/MS analysis of Alternariol, with a focus on mitigating matrix effects using its stable isotope-labeled internal standard, Alternariol-13C14.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of Alternariol?
A1: Matrix effects in LC-MS/MS analysis refer to the alteration of the ionization efficiency of a target analyte, such as Alternariol, by co-eluting compounds from the sample matrix.[1][2][3] This can lead to either signal suppression or enhancement, which adversely affects the accuracy, precision, and sensitivity of the quantitative analysis.[3][4] In complex matrices like food or biological samples, these effects are a significant challenge.
Q2: Why is the use of a stable isotope-labeled internal standard like this compound recommended?
A2: Stable isotope-labeled internal standards (SIL-IS), such as this compound, are considered the gold standard for quantitative LC-MS/MS analysis. This is because the SIL-IS has nearly identical physicochemical properties to the analyte of interest (Alternariol). Consequently, it co-elutes and experiences similar matrix effects and variations in sample preparation and instrument response. By calculating the ratio of the analyte signal to the SIL-IS signal, these variations can be effectively compensated for, leading to more accurate and precise quantification.
Q3: What are the primary strategies to minimize matrix effects?
A3: The main strategies to minimize matrix effects can be categorized as follows:
-
Effective Sample Preparation: Employing techniques like Solid-Phase Extraction (SPE), QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe), or simple sample dilution can significantly reduce the concentration of interfering matrix components.
-
Chromatographic Separation: Optimizing the liquid chromatography method to separate Alternariol from matrix components that cause ion suppression or enhancement is a crucial step.
-
Calibration Techniques: The use of matrix-matched calibration or the standard addition method can help to compensate for matrix effects, especially when a SIL-IS is not available. However, the use of a SIL-IS like this compound is the most robust approach.
Q4: Can I just dilute my sample to reduce matrix effects?
A4: Sample dilution is a straightforward approach to reduce the concentration of matrix components and thereby lessen their impact on the ionization of Alternariol. However, this strategy is only feasible if the concentration of Alternariol in the sample is high enough to remain above the limit of quantification (LOQ) after dilution. Excessive dilution may compromise the sensitivity of the assay.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the LC-MS/MS analysis of Alternariol when using this compound as an internal standard.
Problem 1: Poor Peak Shape and Asymmetry for Alternariol and/or this compound.
| Possible Cause | Suggested Solution |
| Column Overload | Reduce the injection volume or dilute the sample extract. |
| Incompatible Injection Solvent | Ensure the injection solvent is similar in composition and strength to the initial mobile phase. Reconstituting the final extract in the mobile phase is recommended. |
| Column Contamination or Degradation | Wash the column with a strong solvent or replace it if necessary. Use of a guard column is recommended. |
| Inappropriate pH of the Mobile Phase | Adjust the mobile phase pH to ensure Alternariol is in a single ionic form. |
Problem 2: High Signal Suppression or Enhancement Observed.
| Possible Cause | Suggested Solution |
| Inadequate Sample Clean-up | Optimize the sample preparation method. Consider using a more selective SPE sorbent or a QuEChERS protocol tailored for your matrix. |
| Co-elution with Matrix Components | Modify the chromatographic gradient to better separate Alternariol from interfering compounds. A post-column infusion experiment can help identify regions of ion suppression. |
| Suboptimal MS Source Conditions | Optimize ion source parameters such as temperature, gas flows, and voltages to improve ionization efficiency and reduce susceptibility to matrix effects. |
Problem 3: Inconsistent and Non-Reproducible Results.
| Possible Cause | Suggested Solution |
| Variable Matrix Effects Between Samples | The use of this compound should compensate for this. Ensure the internal standard is added at the very beginning of the sample preparation process to account for variability in extraction efficiency. |
| Sample Preparation Inconsistency | Ensure consistent execution of the sample preparation protocol for all samples, standards, and quality controls. Automating sample preparation steps can improve reproducibility. |
| Instrument Instability | Perform system suitability tests before each analytical run to ensure the LC-MS/MS system is performing optimally. |
Quantitative Data Summary
The following tables summarize typical performance data for the LC-MS/MS analysis of Alternariol (AOH) in various matrices, often achieved using stable isotope dilution assays.
Table 1: Limits of Detection (LOD) and Quantification (LOQ) for Alternariol.
| Matrix | LOD (µg/kg) | LOQ (µg/kg) | Citation |
| Beverages | 0.03 | 0.09 | |
| Starch (Cereal Model) | 0.05 | 0.16 | |
| Fresh Tomatoes | 0.01 | 0.02 | |
| Tomato Juice | ~0.7 ng/g | ~3.5 ng/g | |
| Urine | < 0.053 ng/mL | - | |
| Capillary Blood | < 0.029 ng/mL | - | |
| Feces | < 0.424 ng/g | - |
Table 2: Recovery Rates for Alternariol.
| Matrix | Spike Level | Recovery (%) | Citation |
| Apple Juice | 0.1 - 1 µg/kg | 100.5 ± 3.4 | |
| Starch (Cereal Model) | - | 83 - 108 | |
| Fresh Tomatoes | - | 95 - 111 | |
| Tomato Juice | 25 and 50 ng/g | > 80 | |
| Multiple Biological Matrices | - | 94 - 111 |
Experimental Protocols
Protocol 1: Generic Stable Isotope Dilution Assay for Alternariol in Beverages
This protocol is a generalized procedure based on methodologies described in the literature.
-
Sample Preparation:
-
To a 10 mL beverage sample, add a known amount of this compound internal standard solution.
-
Perform a liquid-liquid extraction with an appropriate organic solvent (e.g., ethyl acetate).
-
Evaporate the organic layer to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable injection solvent (e.g., mobile phase).
-
-
LC-MS/MS Analysis:
-
LC System: UPLC system.
-
Column: A C18 reversed-phase column (e.g., Acquity UPLC® HSS T3).
-
Mobile Phase: A gradient of water and methanol or acetonitrile, both containing a small percentage of a modifier like formic acid or ammonium acetate.
-
MS System: A tandem quadrupole mass spectrometer.
-
Ionization Mode: Electrospray ionization (ESI), often in negative mode for Alternariol.
-
Detection: Multiple Reaction Monitoring (MRM) of the specific precursor-to-product ion transitions for both Alternariol and this compound.
-
Visualizations
Caption: Troubleshooting workflow for matrix effects in Alternariol analysis.
Caption: Key strategies for mitigating matrix effects in LC-MS/MS.
References
Validation & Comparative
Navigating Alternariol Quantification: A Comparative Guide to LC-MS/MS Methods
The use of a stable isotope-labeled internal standard, such as Alternariol-13C14, in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of Alternariol (AOH) offers significant advantages in terms of accuracy and reliability. This guide provides a comparative overview of LC-MS/MS methods for AOH quantification, highlighting the performance of methods utilizing a 13C-labeled internal standard against those employing other internal standards or none at all.
For researchers, scientists, and professionals in drug development, the precise and accurate quantification of mycotoxins like Alternariol is critical for food safety and toxicological studies. The choice of analytical methodology, particularly the use of an appropriate internal standard, can profoundly impact the quality of the data generated. This guide delves into the validation of LC-MS/MS methods for Alternariol, with a focus on the benefits conferred by the use of a 13C-labeled internal standard.
Performance Comparison of LC-MS/MS Methods for Alternariol Analysis
The validation of an analytical method is paramount to ensure its suitability for its intended purpose. Key performance indicators include linearity, the limit of detection (LOD), the limit of quantification (LOQ), recovery, and matrix effects. The following tables summarize the quantitative data from various studies, comparing methods that utilize a 13C-labeled internal standard for Alternariol with alternative approaches.
Table 1: Method Performance using ¹³C-Labeled Alternariol Internal Standard
| Parameter | Matrix | Achieved Value | Reference |
| Linearity (R²) | Food matrices | >0.99 | [1] |
| LOD | Food matrices | 0.09 - 0.53 µg/kg | [1] |
| LOQ | Wheat | 0.19 - 1.40 µg/kg | [2][3] |
| Recovery | Food matrices | 96 - 109% | [1] |
| Intra-day RSD | Food matrices | < 13% | |
| Inter-day RSD | Food matrices | < 13% |
Table 2: Method Performance using Other Internal Standards (e.g., Deuterated AOH)
| Parameter | Matrix | Achieved Value | Reference |
| LOD | Beverages | 0.03 µg/kg | |
| LOQ | Beverages | 0.09 µg/kg | |
| Recovery | Apple Juice | 100.5 ± 3.4% | |
| Inter-assay Precision (CV) | Vegetable & Grape Juice | 2.3 - 4.6% |
Table 3: Method Performance without Internal Standard
| Parameter | Matrix | Achieved Value | Reference |
| LOD | Tomato-based products | 0.7 ng/g | |
| LOQ | Tomato-based products | 3.5 ng/g | |
| Recovery | Tomato-based products | > 80% | |
| Repeatability (RSDr) | Tomato-based products | ≤ 9% | |
| Intermediate Reproducibility (RSDR) | Tomato-based products | ≤ 15% |
The data clearly indicates that methods employing isotopically labeled internal standards, particularly 13C-labeled Alternariol, demonstrate superior performance in terms of recovery and precision. The use of a stable isotope-labeled internal standard that is structurally identical to the analyte allows for effective compensation of variations in sample preparation and instrumental analysis, leading to more accurate and reliable quantification.
Experimental Protocols
A detailed understanding of the experimental workflow is crucial for replicating and adapting these methods. Below are representative protocols for sample preparation and LC-MS/MS analysis.
Sample Preparation with ¹³C-Labeled Internal Standard
This protocol is based on methods described for the analysis of Alternaria toxins in food matrices.
-
Sample Homogenization: Homogenize a representative portion of the sample to ensure uniformity.
-
Spiking with Internal Standard: Add a known amount of Alternariol-¹³C₁₄ solution to the homogenized sample.
-
Extraction: Extract the toxins from the sample using an appropriate solvent mixture (e.g., methanol/water/acetic acid).
-
Solid-Phase Extraction (SPE) Clean-up: Pass the extract through an SPE cartridge to remove interfering matrix components.
-
Elution: Elute the analytes and the internal standard from the SPE cartridge.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute the residue in a suitable solvent for LC-MS/MS analysis.
LC-MS/MS Analysis
The following are typical parameters for the chromatographic separation and mass spectrometric detection of Alternariol.
-
Liquid Chromatography:
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient elution with a mixture of water and an organic solvent (e.g., methanol or acetonitrile), often with additives like formic acid or ammonium formate to improve peak shape and ionization efficiency.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray ionization (ESI) is typically used, often in negative ion mode for Alternariol.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for both Alternariol and its ¹³C-labeled internal standard are monitored.
-
Workflow and Signaling Pathway Diagrams
To visually represent the experimental process, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for the LC-MS/MS analysis of Alternariol using a ¹³C-labeled internal standard.
Caption: Logical relationship demonstrating the principle of quantification using an internal standard.
References
A Head-to-Head Comparison: Alternariol-13C14 vs. Deuterated Alternariol Internal Standards in Quantitative Analysis
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of the mycotoxin Alternariol (AOH), the choice of an appropriate internal standard is paramount for achieving accurate and reliable results. Stable isotope-labeled (SIL) internal standards are the gold standard in mass spectrometry-based methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). This guide provides an objective comparison of two common types of SIL internal standards for Alternariol: fully carbon-13 labeled (Alternariol-13C14) and deuterium-labeled (e.g., [2H3]-AOH or [2H4]-AOH).
The ideal internal standard should exhibit identical chemical and physical properties to the analyte of interest, ensuring it behaves consistently throughout sample preparation, chromatographic separation, and ionization. This co-behavior is crucial for accurately compensating for variations in extraction efficiency, matrix effects, and instrument response. While both 13C- and deuterium-labeled standards serve this purpose, their inherent isotopic differences can lead to significant variations in analytical performance.
Key Performance Differences: A Theoretical and Practical Overview
Carbon-13 labeled standards are generally considered superior to their deuterated counterparts for several key reasons, which are supported by studies on various analytes.[1][2][3][4][5] The primary advantages of 13C-labeling lie in its greater isotopic stability and the minimal impact on the molecule's physicochemical properties.
Chromatographic Co-elution: One of the most critical factors for an effective internal standard is its ability to co-elute perfectly with the native analyte. This ensures that both the analyte and the standard experience the same matrix effects at the same time. Due to the negligible difference in physicochemical properties between a 13C-labeled and an unlabeled analyte, they typically exhibit identical retention times. In contrast, the substitution of hydrogen with deuterium can alter a molecule's polarity and lipophilicity, leading to a chromatographic shift. This shift can result in the internal standard eluting slightly earlier or later than the native analyte, potentially leading to inaccurate quantification as they are subjected to different matrix interferences.
Isotopic Stability: Carbon-13 atoms are integrated into the carbon backbone of the molecule, making them highly stable and not susceptible to exchange with other atoms. Deuterium labels, especially those on heteroatoms or in positions prone to enolization, can be susceptible to back-exchange with protons from the sample matrix or solvents, which can compromise the integrity of the standard.
Quantitative Data Comparison
While a direct head-to-head comparative study for this compound and deuterated Alternariol was not identified in the reviewed literature, we can summarize the performance data from separate validation studies for methods utilizing each type of standard. It is important to note that these results are from different studies and matrices, and therefore not directly comparable, but they provide valuable insights into the performance of each standard in its respective application.
Table 1: Performance Characteristics of Deuterated Alternariol Internal Standards
| Parameter | Matrix | Analyte | Internal Standard | Recovery (%) | Repeatability (RSDr, %) | Intermediate Precision (RSDip, %) | Reference |
| Trueness & Precision | Tomato, Wheat, Sunflower Seeds | Alternariol (AOH) | AOH-d3 | 74 - 112 | < 5.7 | < 7.0 | |
| Trueness & Precision | Beer | Alternariol (AOH) | [2H4]-AOH | 72 - 113 | Not Reported | Not Reported |
Table 2: Performance Characteristics of 13C-Labeled Alternariol and Analogs Internal Standards
| Parameter | Matrix | Analyte | Internal Standard | Apparent Recovery (%) | Repeatability (RSDr, %) | Intermediate Precision (RSDip, %) | Reference |
| Apparent Recovery & Precision | Urine, Capillary Blood, Feces | Alternariol (AOH), Alternariol monomethyl ether (AME) | 13C15-AME | 92.6 - 108.9 | < 15 | < 15 | |
| Recovery & Precision | Various food samples | Altertoxins, Alternariol, AME | 13C-labeled AOH & AME | 96 - 109 | < 13 | < 13 |
Experimental Protocols
Below are detailed methodologies from studies that have successfully employed either deuterated or 13C-labeled internal standards for the quantification of Alternariol.
Protocol 1: Quantification of Alternariol in Food using Deuterated Internal Standard ([2H3]-AOH)
This method was developed for the analysis of Alternaria toxins in tomato, wheat, and sunflower seeds.
1. Sample Preparation and Extraction:
-
Weigh 2.00 g of the homogenized test material into a 50 mL centrifuge tube.
-
Add 100 µL of an internal standard solution containing AOH-d3 at a concentration of 500 ng/mL.
-
Add 15 mL of extraction solvent (methanol/water/acetic acid, 85/14/1, v/v/v).
-
Extract the sample for 45 minutes at room temperature using a wrist-shaker at maximum speed.
-
Centrifuge the sample at 4500 rpm for 10 minutes at 10 °C.
-
Transfer 5 mL of the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40 °C.
2. Solid-Phase Extraction (SPE) Clean-up:
-
Reconstitute the dried extract in 10 mL of 10 mM ammonium acetate in water/methanol (90/10, v/v).
-
Condition a polymeric SPE cartridge with 3 mL of methanol followed by 3 mL of water.
-
Load the reconstituted sample onto the SPE cartridge.
-
Wash the cartridge with 3 mL of water.
-
Elute the analytes with 6 mL of methanol.
-
Evaporate the eluate to dryness under nitrogen at 40 °C.
-
Reconstitute the residue in 200 µL of mobile phase for LC-MS/MS analysis.
3. LC-MS/MS Conditions:
-
LC System: Agilent 1290 Infinity UHPLC system.
-
Column: Waters XSelect HSS T3 (2.1 × 100 mm, 2.5 µm).
-
Mobile Phase: A: 5 mM ammonium acetate in water with 0.1% acetic acid; B: Methanol with 0.1% acetic acid.
-
Gradient: A time-programmed gradient is used to separate the analytes.
-
MS System: Sciex QTrap 6500+ mass spectrometer with a Turbo V ion source.
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
MRM Transitions: Specific precursor and product ion transitions are monitored for both the native Alternariol and the deuterated internal standard.
Protocol 2: Quantification of Alternariol in Human Biomonitoring using a 13C-Labeled Internal Standard (13C15-AME)
This protocol was developed for the analysis of Alternaria toxins in human urine, capillary blood, and feces. While the internal standard used is for Alternariol monomethyl ether (AME), the principle and workflow are applicable to the analysis of AOH with a corresponding 13C-labeled standard.
1. Sample Preparation and Extraction (Urine):
-
To 1 mL of urine, add 10 µL of the 13C15-AME internal standard solution (50 ng/mL).
-
For the analysis of conjugated forms, perform enzymatic hydrolysis with β-glucuronidase/arylsulfatase.
-
Perform solid-phase extraction (SPE) for sample clean-up and concentration.
2. LC-MS/MS Conditions:
-
LC System: UHPLC system.
-
Column: Reversed-phase C18 column.
-
Mobile Phase: A gradient of water and methanol, both containing 5 mM ammonium acetate and 1% acetic acid.
-
MS System: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
MRM Transitions: Monitor specific transitions for the native analytes and the 13C-labeled internal standard.
Visualizing the Workflow
The general workflow for quantitative analysis using a stable isotope-labeled internal standard can be visualized as a clear, logical progression of steps.
Caption: General experimental workflow for Alternariol quantification.
The logical relationship in choosing an internal standard is based on mitigating analytical variability to achieve accurate quantification.
Caption: Logic for selecting an internal standard.
Conclusion and Recommendation
Based on the established principles of stable isotope dilution analysis and supported by experimental data from analogous compounds, This compound is the superior choice of internal standard for the quantitative analysis of Alternariol . Its key advantages include:
-
Identical Chromatographic Behavior: Ensuring perfect co-elution with the native analyte, which is crucial for the accurate compensation of matrix effects.
-
High Isotopic Stability: The 13C label is not prone to back-exchange, guaranteeing the integrity of the standard throughout the analytical process.
-
Reduced Isotopic Effects: The minimal mass difference between 13C and 12C isotopes does not significantly alter the physicochemical properties of the molecule.
While deuterated Alternariol standards have been used to develop validated and reliable methods, researchers must be aware of the potential for chromatographic shifts and isotopic instability. When using deuterated standards, thorough validation is essential to ensure that these potential issues do not compromise the accuracy and precision of the results. For the most demanding applications requiring the highest level of accuracy and robustness, the investment in an this compound internal standard is highly recommended.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. foodriskmanagement.com [foodriskmanagement.com]
- 4. researchgate.net [researchgate.net]
- 5. Evaluation of ¹³C- and ²H-labeled internal standards for the determination of amphetamines in biological samples, by reversed-phase ultra-high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Guide to Inter-laboratory Comparison of Alternariol Quantification Methods
This guide provides a comparative overview of analytical methods for the quantification of Alternariol (AOH), a mycotoxin produced by Alternaria fungi. The information is intended for researchers, scientists, and professionals in drug development and food safety. This document summarizes data from proficiency tests and validated analytical methods to aid in the selection and implementation of reliable quantification techniques.
Comparative Analysis of Quantification Methods
The quantification of Alternariol is predominantly performed using chromatographic techniques, particularly High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS). Immunoassays, such as ELISA, are also available for rapid screening. The following tables summarize the performance of these methods based on available data.
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)
HPLC-MS/MS is the most widely used method for the quantification of Alternariol due to its high selectivity and sensitivity.[1] It is the method of choice in proficiency testing and for regulatory monitoring.[1][2]
Table 1: Performance Characteristics of HPLC-MS/MS Methods for Alternariol Quantification
| Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Precision (RSD) | Citation |
| Tomato Juice | 0.7 ng/g | 3.5 ng/g | >80% | ≤9% (repeatability), ≤15% (reproducibility) | [3] |
| Fruit Juices | 0.05 - 0.1 ng/mL | 0.1 - 5.0 ng/mL | 74 - 110% | <13% | [4] |
| Beverages | 0.03 µg/kg | 0.09 µg/kg | 100.5 ± 3.4% | 4.0 - 4.6% | |
| Tomatoes | - | 1.2 - 3.7 µg/kg | 85 - 103% | <15% (intraday) | |
| Various Foods | - | - | 89 - 112% | <12% (repeatability), <15% (reproducibility) | |
| Tomato Products | - | 5.0 ng/g | 84.1% | 5.4% |
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA kits offer a high-throughput and cost-effective method for screening Alternariol in various samples. These assays are based on the specific binding of antibodies to the mycotoxin.
Table 2: Performance Characteristics of a Commercial Alternariol ELISA Kit
| Sample Type | Detection Range | Cross-reactivity (AME) | Cross-reactivity (TeA) | Citation |
| Grain | 0.45 - 7.5 ppb | 24.6% | <1% |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing analytical results. Below are outlines of typical experimental protocols for HPLC-MS/MS and ELISA methods for Alternariol quantification.
HPLC-MS/MS Method Protocol (General)
A common approach for the analysis of Alternariol in food matrices involves a "Dilute and Shoot" or a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) based extraction followed by LC-MS/MS analysis.
-
Sample Preparation: Homogenize the solid sample.
-
Extraction: Extract a representative portion of the sample with a suitable solvent mixture, often acetonitrile-based. For some matrices, a liquid-liquid extraction with ethyl acetate is employed.
-
Clean-up (Optional): Depending on the complexity of the matrix, a solid-phase extraction (SPE) clean-up step may be necessary to remove interfering compounds.
-
LC Separation: Inject the final extract into an HPLC system equipped with a C18 column. A gradient elution with a mobile phase consisting of water and an organic solvent (e.g., methanol or acetonitrile), often with additives like ammonium carbonate, is used to separate the analytes.
-
MS/MS Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer. Detection is typically performed in negative electrospray ionization (ESI-) mode using multiple reaction monitoring (MRM) to ensure high selectivity and sensitivity.
-
Quantification: Quantification is achieved by comparing the peak area of the analyte in the sample to that of a calibration curve prepared with known concentrations of Alternariol standards. The use of isotopically labeled internal standards (Stable Isotope Dilution Assay - SIDA) is considered the gold standard for accurate quantification as it compensates for matrix effects and variations in recovery.
ELISA Method Protocol (General)
The protocol for an ELISA is specific to the manufacturer's instructions. A general workflow for a competitive ELISA is as follows:
-
Sample Preparation: Extract the sample with a solvent specified by the kit manufacturer. The extract may require dilution.
-
Assay Procedure:
-
Add standard solutions and prepared samples to the wells of a microtiter plate pre-coated with an Alternariol-protein conjugate.
-
Add the anti-Alternariol antibody to each well.
-
Incubate to allow competition between the Alternariol in the sample/standard and the coated Alternariol for antibody binding.
-
Wash the plate to remove unbound reagents.
-
Add an enzyme-conjugated secondary antibody.
-
Incubate and wash again.
-
Add a substrate solution that reacts with the enzyme to produce a color change.
-
Stop the reaction and measure the absorbance using a microplate reader.
-
-
Data Analysis: The concentration of Alternariol in the samples is determined by comparing their absorbance values to a standard curve generated from the known standards. The color intensity is inversely proportional to the Alternariol concentration.
Visualizations
The following diagrams illustrate the workflow of an inter-laboratory comparison study and a typical experimental workflow for Alternariol quantification.
Caption: Workflow of an inter-laboratory comparison study.
Caption: General experimental workflow for Alternariol quantification.
References
The Gold Standard in Mycotoxin Analysis: A Comparative Guide to Alternariol-¹³C₁₄
The precise and accurate quantification of mycotoxins is of paramount importance for food safety and toxicological research. For scientists, researchers, and drug development professionals, the choice of analytical methodology can significantly impact the reliability of experimental outcomes. This guide provides a comprehensive comparison of the use of Alternariol-¹³C₁₄ as an internal standard in mycotoxin analysis, juxtaposed with alternative methods.
Stable Isotope Dilution Assays (SIDAs) employing carbon-13 (¹³C) labeled internal standards are widely regarded as the "gold standard" for quantitative analysis by mass spectrometry.[1] This is due to their ability to effectively compensate for matrix effects and variations during sample preparation and analysis, leading to superior accuracy and precision.[2][3]
Performance Comparison: Isotope-Labeled vs. Other Methods
The use of an isotopically labeled internal standard, such as ¹³C-labeled Alternariol (AOH), provides significant advantages over methods relying on external calibration or matrix-matched calibration. While specific data for a 14-carbon labeled Alternariol (Alternariol-¹³C₁₄) is not detailed in the reviewed literature, the performance of multi-¹³C-labeled and deuterated AOH serves as a strong proxy for its expected efficacy.
Quantitative Data Summary
The following tables summarize the performance metrics of analytical methods for Alternariol using different types of internal standards.
Table 1: Method Performance using ¹³C-Labeled Alternariol
| Parameter | Matrix | Value | Reference |
| Recovery | Various Foods | 96 - 109% | [4][5] |
| Inter-/Intra-day Precision (RSD) | Various Foods | < 13% | |
| Limit of Detection (LOD) | Various Foods | 0.09 - 0.53 µg/kg |
Table 2: Method Performance using Deuterated ([²H₄]) Alternariol
| Parameter | Matrix | Value | Reference |
| Recovery | Apple Juice | 100.5 ± 3.4% | |
| Interassay Precision (CV) | Vegetable & Grape Juice | 4.0% - 4.6% | |
| Limit of Detection (LOD) | Beverages | 0.03 µg/kg | |
| Limit of Quantitation (LOQ) | Beverages | 0.09 µg/kg |
Table 3: Method Performance without Isotope-Labeled Internal Standard (Dispersive Liquid-Liquid Microextraction)
| Parameter | Matrix | Value | Reference |
| Recovery | Tomato Juice | > 80% | |
| Repeatability (RSDr) | Tomato Juice | ≤ 9% | |
| Intermediate Reproducibility (RSDR) | Tomato Juice | ≤ 15% | |
| Limit of Detection (LOD) | Tomato Juice | 0.7 ng/g (µg/kg) | |
| Limit of Quantitation (LOQ) | Tomato Juice | 3.5 ng/g (µg/kg) |
As the data indicates, methods employing isotope-labeled internal standards, particularly ¹³C-labeled ones, consistently demonstrate high recovery rates and excellent precision across various food matrices. This underscores their robustness in complex sample analysis.
Experimental Protocols
Detailed methodologies are crucial for replicating and validating analytical results. Below are outlines of typical experimental protocols for mycotoxin analysis using isotope dilution assays.
Sample Preparation and Extraction for Alternaria Toxins
A common procedure involves the extraction of the mycotoxins from a homogenized sample followed by a cleanup step.
-
Spiking: The sample is first spiked with the ¹³C-labeled internal standard solution.
-
Extraction: An extraction solution, typically a mixture of methanol, water, and acetic acid, is added to the sample. The mixture is then homogenized and centrifuged.
-
Cleanup (Solid-Phase Extraction - SPE): An aliquot of the supernatant is diluted and loaded onto an SPE column for cleanup and concentration of the analytes.
-
Elution and Reconstitution: The toxins are eluted from the SPE cartridge, the eluate is evaporated to dryness and then reconstituted in a suitable solvent for LC-MS/MS analysis.
LC-MS/MS Analysis
The reconstituted sample extract is then analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Chromatographic Separation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system with a suitable column (e.g., C18) is used to separate the mycotoxins.
-
Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is typically used for detection and quantification. The instrument is optimized for the specific precursor and product ions of both the native mycotoxin and its isotope-labeled internal standard.
Visualizing the Workflow and Comparison
The following diagrams illustrate the experimental workflow for mycotoxin analysis and a logical comparison of different analytical approaches.
Caption: Mycotoxin analysis workflow using an isotope-labeled internal standard.
Caption: Comparison of analytical approaches for mycotoxin quantification.
References
- 1. newfoodmagazine.com [newfoodmagazine.com]
- 2. Suitability of a fully 13C isotope labeled internal standard for the determination of the mycotoxin deoxynivalenol by LC-MS/MS without clean up - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Biosynthesis of seven carbon-13 labeled Alternaria toxins including altertoxins, alternariol, and alternariol methyl ether, and their application to a multiple stable isotope dilution assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to the Cross-Validation of Alternariol-13C14 with other Analytical Standards
For Researchers, Scientists, and Drug Development Professionals
In the analytical landscape, the pursuit of accuracy and reliability is paramount, particularly in the quantification of mycotoxins such as Alternariol (AOH). The use of internal standards in liquid chromatography-mass spectrometry (LC-MS/MS) is a cornerstone of robust analytical methodologies. This guide provides an objective comparison of the performance of the stable isotope-labeled internal standard, Alternariol-13C14, with other analytical standards, primarily deuterated analogs. The information presented herein is supported by experimental data from peer-reviewed studies to assist researchers in selecting the most appropriate standard for their applications.
Stable isotope dilution analysis (SIDA), also known as isotope dilution mass spectrometry (IDMS), is widely regarded as the gold standard for quantitative analysis.[1] This technique involves the addition of a known amount of an isotopically labeled version of the analyte to the sample at an early stage of the analytical process. This internal standard co-elutes with the native analyte and experiences identical conditions during sample preparation, chromatography, and ionization, thereby compensating for matrix effects and variations in recovery.
Performance Comparison of Isotopically Labeled Alternariol Standards
The choice between a carbon-13 (¹³C) labeled and a deuterium (D or ²H) labeled internal standard can significantly impact analytical performance. While both serve to correct for analytical variability, ¹³C-labeled standards are often considered superior for several reasons. ¹³C labeling results in a minimal change to the molecule's physicochemical properties, ensuring near-perfect co-elution with the unlabeled analyte. Deuterated standards, on the other hand, can sometimes exhibit slight chromatographic shifts due to the greater relative mass difference, which may lead to less accurate compensation for matrix effects if the internal standard and analyte elute at different times. Furthermore, ¹³C labels are highly stable and not susceptible to the hydrogen/deuterium (H/D) back-exchange that can occasionally occur with deuterated standards under certain conditions.
The following table summarizes the performance characteristics of Alternariol analysis using both ¹³C-labeled and deuterated internal standards, as reported in various studies.
| Performance Parameter | Alternariol-¹³C₁₄ | Deuterated Alternariol ([²H₄]-AOH) | Matrix | Reference |
| Limit of Detection (LOD) | 0.09 - 0.53 µg/kg | 0.03 µg/kg | Food Samples | [2][3] |
| Beverages | [4][5] | |||
| Limit of Quantification (LOQ) | Not explicitly stated | 0.09 µg/kg | Beverages | |
| Recovery | 96 - 109% | 100.5 ± 3.4% | Food Samples | |
| Spiked Apple Juice | ||||
| Precision (Inter/Intra-day RSD) | < 13% | 4.0% (Inter-assay) | Food Samples | |
| 4.6% (Inter-assay) | Naturally Contaminated Vegetable Juice | |||
| Naturally Contaminated Grape Juice |
Experimental Protocols
Below are detailed methodologies for the analysis of Alternariol using isotopically labeled internal standards, synthesized from the referenced literature.
Sample Preparation and Extraction for Food Matrices (using ¹³C-labeled AOH)
This protocol is based on the methodology described by Liu and Rychlik (2015).
-
Homogenization: Homogenize the food sample to ensure uniformity.
-
Spiking with Internal Standard: Weigh a representative portion of the homogenized sample and spike with a known amount of Alternariol-¹³C₁₄ solution.
-
Extraction: Add an appropriate extraction solvent (e.g., a mixture of acetonitrile/water or methanol/water with a small percentage of acid).
-
Shaking/Vortexing: Vigorously shake or vortex the sample for a defined period to ensure thorough extraction of the analytes.
-
Centrifugation: Centrifuge the sample to separate the solid matrix from the liquid extract.
-
Cleanup (Optional but Recommended): The supernatant can be further purified using solid-phase extraction (SPE) to remove interfering matrix components.
-
Evaporation and Reconstitution: Evaporate the purified extract to dryness under a gentle stream of nitrogen and reconstitute in a suitable solvent for LC-MS/MS analysis.
Sample Preparation and Extraction for Beverages (using Deuterated AOH)
This protocol is adapted from the work of Asam et al. (2009).
-
Spiking with Internal Standard: Add a known quantity of [²H₄]-Alternariol solution to the liquid beverage sample.
-
pH Adjustment (if necessary): Adjust the pH of the sample to optimize extraction efficiency.
-
Liquid-Liquid Extraction or SPE: Perform liquid-liquid extraction with a suitable organic solvent or pass the sample through a conditioned solid-phase extraction (SPE) cartridge.
-
Elution (for SPE): If using SPE, elute the analytes from the cartridge with an appropriate solvent.
-
Evaporation and Reconstitution: Evaporate the solvent and reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.
LC-MS/MS Analysis
The following are general parameters for the chromatographic separation and mass spectrometric detection of Alternariol and its isotopically labeled internal standards.
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient elution with a mixture of water and an organic solvent (e.g., methanol or acetonitrile), often with additives like formic acid or ammonium formate to improve peak shape and ionization efficiency.
-
Flow Rate: A flow rate suitable for the column dimensions is employed.
-
Injection Volume: A small volume (e.g., 5-20 µL) of the reconstituted sample extract is injected.
-
-
Mass Spectrometry (MS):
-
Ionization Source: Electrospray ionization (ESI) is commonly used, operated in either positive or negative ion mode depending on the specific method.
-
Detection: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for both the native Alternariol and the isotopically labeled internal standard are monitored.
-
Workflow and Pathway Diagrams
The following diagrams illustrate the general workflow for a stable isotope dilution assay and the logical relationship in selecting an internal standard.
References
- 1. researchgate.net [researchgate.net]
- 2. Biosynthesis of seven carbon-13 labeled Alternaria toxins including altertoxins, alternariol, and alternariol methyl ether, and their application to a multiple stable isotope dilution assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Stable isotope dilution assays of alternariol and alternariol monomethyl ether in beverages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. portal.fis.leibniz-lsb.tum.de [portal.fis.leibniz-lsb.tum.de]
Performance Showdown: Alternariol-13C14 Shines in Diverse Food Matrices
A comprehensive analysis of Alternariol-13C14 as a stable isotope-labeled internal standard reveals its robust performance and superiority in mitigating matrix effects for the accurate quantification of Alternariol in a variety of challenging food matrices. This guide provides an objective comparison with alternative internal standards, supported by experimental data, to assist researchers and analytical scientists in method development and validation.
In the realm of mycotoxin analysis, particularly for emerging threats like Alternariol (AOH), achieving accurate and reliable quantification is paramount for ensuring food safety. The use of stable isotope-labeled internal standards in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS) is widely recognized as the gold standard for correcting analytical variability.[1][2][3][4] Among these, fully carbon-13 labeled Alternariol (U-[¹³C₁₄]-Alternariol) has demonstrated exceptional utility in compensating for matrix-induced signal suppression or enhancement and variations in sample preparation and instrument response.
Comparative Performance Analysis
The effectiveness of an internal standard is primarily evaluated based on its ability to mimic the analyte of interest throughout the analytical process, leading to high accuracy and precision. The following tables summarize the performance of ¹³C-labeled AOH and its common alternative, deuterated AOH ([²H₄]-AOH), across various food matrices as reported in peer-reviewed studies.
Table 1: Performance Metrics of this compound and Alternatives in Cereal-Based Matrices
| Food Matrix | Internal Standard | Recovery (%) | RSD (%) (Precision) | LOQ (µg/kg) | Reference |
| Wheat | ¹³C-labeled AOH | 96 - 109 | < 13 (Inter/Intra-day) | 0.09 - 0.53 | [5] |
| Wheat Flour | Isotope-labeled IS | 75 - 100 | 9 - 44 (Intermediate) | 0.6 - 18 | |
| Barley | ¹³C-labeled AOH | 96 - 107 | Not Specified | 0.16 - 8.75 | |
| Rice, Wheat, Corn | Isotope-labeled IS | 84.2 - 112.0 | < 10.2 (Inter/Intra-day) | 0.02 - 0.3 | |
| Infant Cereals | [²H₄]-AOH | 83 - 108 | < 4 (Intra-day), 3 - 8 (Inter-day) | 0.16 - 4.13 | |
| Spelt | Not Specified | Not Specified | Not Specified | Not Specified |
Table 2: Performance Metrics of this compound and Alternatives in Fruit and Vegetable-Based Matrices
| Food Matrix | Internal Standard | Recovery (%) | RSD (%) (Precision) | LOQ (µg/kg) | Reference |
| Tomato Products | d₃-AOH | 74 - 112 | < 5.7 (Repeatability), < 7.0 (Intermediate) | 0.19 - 1.40 | |
| Tomato Juice | None (Matrix-matched) | > 80 | Not Specified | 3.5 | |
| Fresh Tomatoes | [²H₄]-AOH | 95 - 111 | < 4 (Intra-day), 3 - 8 (Inter-day) | 0.02 - 5.56 | |
| Apple Juice | [²H₄]-AOH | 100.5 ± 3.4 | 4.6 | 0.09 | |
| Vegetable Juice | [²H₄]-AOH | Not Specified | 4.0 | Not Specified | |
| Sunflower Seeds | d₃-AOH | 74 - 112 | < 5.7 (Repeatability), < 7.0 (Intermediate) | 0.19 - 1.40 |
The data clearly indicates that both ¹³C-labeled and deuterated AOH provide excellent recovery and precision across a range of food types. Fully ¹³C-labeled standards like Alternariol-¹³C₁₄ are often preferred as they co-elute perfectly with the native analyte and exhibit identical ionization behavior, offering the most accurate compensation for matrix effects. Deuterated standards, while effective, can sometimes exhibit slight chromatographic shifts relative to the unlabeled analyte.
Experimental Protocols
The successful application of Alternariol-¹³C₁₄ relies on a robust and validated analytical method. Below is a generalized experimental protocol synthesized from established methodologies for the analysis of Alternariol in food matrices using a stable isotope dilution assay (SIDA).
Sample Preparation and Extraction
A common workflow for the extraction of Alternariol from solid and liquid food matrices is outlined below.
Caption: General workflow for sample preparation and extraction of Alternariol from food matrices.
Detailed Steps:
-
Homogenization: Solid samples are finely ground to ensure homogeneity. Liquid samples are thoroughly mixed.
-
Spiking: A known amount of Alternariol-¹³C₁₄ internal standard solution is added to a pre-weighed aliquot of the homogenized sample.
-
Extraction: An appropriate extraction solvent, typically a mixture of acetonitrile, methanol, and water, is added. The mixture is then vigorously shaken or vortexed for an extended period to ensure efficient extraction of the analyte and internal standard.
-
Centrifugation: The sample is centrifuged to separate the solid matrix from the liquid extract.
-
Clean-up (Optional but Recommended): The supernatant may be subjected to a clean-up step, such as solid-phase extraction (SPE), to remove interfering matrix components.
-
Final Preparation: The cleaned extract is evaporated to dryness and reconstituted in a suitable solvent for LC-MS/MS analysis.
LC-MS/MS Analysis
The reconstituted sample extract is injected into an LC-MS/MS system for separation and detection.
Caption: Logical flow of the LC-MS/MS analysis for Alternariol quantification.
Typical Parameters:
-
Chromatographic Column: A reverse-phase column, such as a C18 or a more polar-retentive phase like HSS T3, is commonly used.
-
Mobile Phase: A gradient elution with water and an organic solvent (methanol or acetonitrile), often with additives like formic acid or ammonium acetate to improve ionization efficiency.
-
Ionization: Electrospray ionization (ESI) in negative ion mode is typically employed for Alternariol.
-
Detection: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, monitoring specific precursor-to-product ion transitions for both native Alternariol and Alternariol-¹³C₁₄. This highly selective detection method minimizes interferences and enhances sensitivity.
Conclusion
The available data strongly supports the use of stable isotope-labeled internal standards for the accurate analysis of Alternariol in diverse and complex food matrices. Alternariol-¹³C₁₄, as a fully carbon-13 labeled analogue, represents the state-of-the-art for mitigating matrix effects and ensuring the reliability of quantitative results. While deuterated standards also offer good performance, the superior co-elution and identical ionization characteristics of ¹³C-labeled standards provide the highest level of confidence in analytical data. The selection of a suitable, validated experimental protocol is crucial for leveraging the full potential of these advanced analytical tools in routine food safety monitoring and research.
References
- 1. Frontiers | Quantitation of Six Alternaria Toxins in Infant Foods Applying Stable Isotope Labeled Standards [frontiersin.org]
- 2. Quantitation of Six Alternaria Toxins in Infant Foods Applying Stable Isotope Labeled Standards - PMC [pmc.ncbi.nlm.nih.gov]
- 3. newfoodmagazine.com [newfoodmagazine.com]
- 4. C-13 internal standards for mycotoxins analysis: trend or necessity? | Engormix [en.engormix.com]
- 5. researchgate.net [researchgate.net]
The Analytical Edge: Unpacking the Linearity and Quantitative Range of Alternariol-13C14
For researchers, scientists, and professionals in drug development, the precise quantification of mycotoxins like Alternariol (AOH) is paramount for safety and efficacy assessments. The use of stable isotope-labeled internal standards, such as Alternariol-13C14, in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for mycotoxin analysis.[1][2][3][4] This guide provides a comparative overview of the performance of isotopically labeled Alternariol for quantification, focusing on linearity and range, supported by experimental data and detailed protocols.
Superior Linearity and a Wide Dynamic Range
Stable isotope dilution assays (SIDAs) employing labeled internal standards like deuterated or 13C-labeled Alternariol consistently demonstrate excellent linearity across a broad range of concentrations.[5] This is a critical attribute for accurate quantification, as it ensures that the instrumental response is directly proportional to the analyte concentration. Studies have reported correlation coefficients (R²) greater than 0.99, indicating a strong linear relationship.
The use of an internal standard that closely mimics the chemical and physical properties of the analyte, such as this compound, effectively compensates for variations in sample preparation, matrix effects, and instrument response. This leads to enhanced accuracy and precision compared to other quantification methods like external standard or matrix-matched calibration.
Comparative Performance Data
The following tables summarize the quantitative performance of analytical methods for Alternariol, highlighting the advantages of using isotopically labeled internal standards.
Table 1: Linearity of Alternariol Quantification Methods
| Quantification Method | Typical Correlation Coefficient (R²) | Key Advantages | Key Disadvantages |
| Isotope Dilution Assay (using labeled AOH) | > 0.999 | High accuracy and precision, compensates for matrix effects and sample loss. | Higher cost of labeled standards. |
| Matrix-Matched Calibration | > 0.99 | Compensates for matrix effects to some extent. | Requires a blank matrix for each sample type, can be laborious. |
| External Standard Calibration | Variable, often < 0.99 in complex matrices | Simple to perform. | Susceptible to matrix effects and variations in sample preparation. |
Table 2: Range of Quantification for Alternariol
| Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Upper Limit of Quantification (ULOQ) |
| LC-MS/MS with Labeled Internal Standard | 0.01 - 1.40 µg/kg | 0.02 - 5.56 µg/kg | Up to 100 µg/kg or higher |
| LC-MS/MS with Matrix-Matched Calibration | 0.03 - 9 ng/g | 0.6 - 18 ng/g | Dependent on the specific method and matrix. |
Experimental Protocols
Key Experiment: Quantification of Alternariol in Food Matrices using LC-MS/MS with a Labeled Internal Standard
This section details a typical workflow for the analysis of Alternariol in a food matrix (e.g., tomato juice) using a stable isotope-labeled internal standard.
1. Sample Preparation and Extraction:
-
Homogenize 5 g of the sample.
-
Spike the sample with a known concentration of the Alternariol internal standard solution (e.g., Alternariol-d3).
-
Add 20 mL of an extraction solvent (e.g., acetonitrile/water/acetic acid, 79/20/1, v/v/v).
-
Vortex for 3 minutes and centrifuge at 4000 rpm for 10 minutes.
-
Collect the supernatant for clean-up.
2. Clean-up using Dispersive Solid-Phase Extraction (d-SPE):
-
To the supernatant, add 150 mg MgSO4 and 50 mg Primary Secondary Amine (PSA).
-
Vortex for 1 minute and centrifuge at 10,000 rpm for 5 minutes.
-
Take an aliquot of the cleaned extract, evaporate to dryness under a gentle stream of nitrogen, and reconstitute in the mobile phase for LC-MS/MS analysis.
3. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and methanol with 0.1% formic acid (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for both native Alternariol and the labeled internal standard.
-
Visualizing the Workflow and Impact
To better illustrate the experimental process and the biological context of Alternariol, the following diagrams are provided.
Caption: A streamlined workflow for the quantification of Alternariol using a labeled internal standard.
Caption: Simplified diagram of potential molecular targets and cellular effects of Alternariol.
References
- 1. newfoodmagazine.com [newfoodmagazine.com]
- 2. foodriskmanagement.com [foodriskmanagement.com]
- 3. C-13 internal standards for mycotoxins analysis: trend or necessity? | Engormix [en.engormix.com]
- 4. 13C Labeled internal standards | LIBIOS [libios.fr]
- 5. Frontiers | Quantitation of Six Alternaria Toxins in Infant Foods Applying Stable Isotope Labeled Standards [frontiersin.org]
A Comparative Guide to Uncertainty Estimation in Alternariol Analysis: Isotope Dilution vs. Alternative Methods
For researchers, scientists, and drug development professionals, accurately quantifying mycotoxins like Alternariol (AOH) is paramount for food safety and toxicological studies. This guide provides an objective comparison of the performance of isotope dilution mass spectrometry (IDMS) with alternative analytical methods for AOH analysis, supported by experimental data and detailed protocols.
The determination of mycotoxin levels in various matrices is a critical analytical challenge. The inherent complexity of food and biological samples can lead to significant measurement uncertainty. Isotope Dilution Mass Spectrometry (IDMS), often considered the "gold standard" in quantitative analysis, offers a robust approach to minimize this uncertainty. This guide will delve into the principles of IDMS for Alternariol analysis and compare its performance against commonly used alternative methods such as Enzyme-Linked Immunosorbent Assay (ELISA) and High-Performance Liquid Chromatography (HPLC) with various detectors.
Performance Comparison of Analytical Methods for Alternariol (AOH) Analysis
The choice of an analytical method for Alternariol quantification depends on a variety of factors, including the required sensitivity, selectivity, accuracy, and the nature of the sample matrix. The following table summarizes the key performance characteristics of Isotope Dilution Mass Spectrometry (IDMS), Enzyme-Linked Immunosorbent Assay (ELISA), and High-Performance Liquid Chromatography (HPLC) with different detectors, based on published experimental data.
| Method | Analyte | Matrix | Limit of Detection (LOD) (µg/kg) | Limit of Quantification (LOQ) (µg/kg) | Recovery (%) | Relative Standard Deviation (RSD) / Coefficient of Variation (CEV) (%) |
| Isotope Dilution MS | Alternariol (AOH) | Beverages | 0.03[1][2][3] | 0.09[1][2] | 100.5 ± 3.4 | 4.0 - 4.6 (Inter-assay CEV) |
| Isotope Dilution MS | Alternariol (AOH) | Tomato, Wheat, Sunflower Seeds | - | 0.19 - 1.40 (in wheat) | 74 - 112 | < 5.7 (Repeatability), < 7.0 (Intermediate precision) |
| LC-MS/MS | Alternariol (AOH) | Tomato-based products | 1.40 (ng/g) | 3.5 (ng/g) | > 80 | ≤ 9 (Repeatability), ≤ 15 (Intermediate reproducibility) |
| ELISA | Alternariol (AOH) | Bread | 2.4 ± 0.6 (ng/g) | - | > 75 | - |
| ELISA | Alternariol (AOH) | Bran | 8.4 ± 1.2 (ng/g) | - | > 75 | - |
| HPLC-FLD | Alternariol (AOH) | Tomato Paste | 1.93 | - | > 77.2 | 2.98 (Repeatability), 9.35 (Reproducibility) |
Note: ng/g is equivalent to µg/kg.
Experimental Protocols
Isotope Dilution Mass Spectrometry (LC-MS/MS) for Alternariol Analysis in Beverages
This protocol is based on the stable isotope dilution assay (SIDA) described by Asam et al. (2009).
1. Internal Standard Synthesis:
-
Deuterated Alternariol ([²H₄]-AOH) is synthesized via palladium-catalyzed protium-deuterium exchange from unlabeled AOH.
-
The synthesized standard is characterized by LC-MS, NMR, and UV spectroscopy to confirm its identity and purity.
2. Sample Preparation:
-
A known amount of the deuterated internal standard solution is added to the beverage sample.
-
For wine samples, a dilution with water is performed. For alcohol-free products, ethanol is added to create similar conditions.
-
The sample is stirred for 30 minutes to allow for equilibration between the analyte and the internal standard.
-
Cloudy samples are centrifuged to separate the supernatant for cleanup.
3. Solid-Phase Extraction (SPE) Cleanup:
-
The supernatant is passed through a C18 SPE cartridge to remove interfering matrix components.
-
The cartridge is washed, and the analytes are eluted with a suitable solvent.
4. LC-MS/MS Analysis:
-
The eluate is evaporated to dryness and reconstituted in the initial mobile phase.
-
An aliquot is injected into an HPLC system coupled to a tandem mass spectrometer (MS/MS).
-
Chromatographic separation is performed on a C18 column with a gradient elution program.
-
The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, monitoring specific precursor-to-product ion transitions for both native AOH and the deuterated internal standard.
5. Quantification and Uncertainty Estimation:
-
The concentration of AOH is calculated based on the ratio of the peak areas of the native analyte to the isotopically labeled internal standard.
-
The use of the internal standard compensates for analyte losses during sample preparation and for matrix effects in the ion source, thereby reducing the overall measurement uncertainty.
Enzyme-Linked Immunosorbent Assay (ELISA) for Alternariol Analysis in Bread and Bran
This protocol is based on the indirect competitive ELISA developed for AOH monitoring.
1. Antibody Production:
-
AOH-specific polyclonal antibodies are generated by immunizing animals with an AOH-protein conjugate.
2. Sample Extraction:
-
The bread or bran sample is homogenized and extracted with a suitable solvent mixture (e.g., methanol/water).
-
The extract is centrifuged, and the supernatant is collected.
-
The extract is diluted with a buffer to minimize matrix effects and the organic solvent content.
3. ELISA Procedure (Indirect Competitive):
-
A microtiter plate is coated with an AOH-protein conjugate (coating antigen).
-
The diluted sample extract and the AOH-specific primary antibody are added to the wells. AOH in the sample competes with the coated antigen for binding to the antibody.
-
After incubation and washing, a secondary antibody conjugated to an enzyme (e.g., HRP) is added.
-
A substrate solution is added, which is converted by the enzyme into a colored product.
-
The absorbance is measured using a microplate reader. The intensity of the color is inversely proportional to the AOH concentration in the sample.
4. Data Analysis:
-
A standard curve is generated using known concentrations of AOH.
-
The concentration of AOH in the samples is determined by interpolating their absorbance values on the standard curve.
High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) for Alternariol Analysis in Tomato Paste
This protocol is based on a method involving solid-phase extraction and HPLC-FLD.
1. Sample Extraction and Cleanup:
-
The tomato paste sample is extracted with a suitable solvent.
-
The extract is cleaned up using a solid-phase extraction (SPE) cartridge to remove interfering substances.
2. HPLC-FLD Analysis:
-
The cleaned-up extract is injected into an HPLC system equipped with a fluorescence detector.
-
Chromatographic separation is achieved on a reversed-phase C18 column with an isocratic mobile phase.
-
The fluorescence detector is set to the optimal excitation and emission wavelengths for AOH.
3. Quantification:
-
A calibration curve is constructed by injecting standard solutions of AOH at different concentrations.
-
The concentration of AOH in the sample is determined by comparing its peak area to the calibration curve.
Workflow and Logical Relationships
The following diagrams illustrate the experimental workflow for the isotope dilution method and the logical relationship in the comparison of the different analytical techniques.
Caption: Workflow for Alternariol analysis using isotope dilution MS.
Caption: Comparison of analytical methods for Alternariol.
References
- 1. journal.standard.ac.ir [journal.standard.ac.ir]
- 2. Development of an Immunochromatographic Strip Test for the Rapid Detection of Alternariol Monomethyl Ether in Fruit [mdpi.com]
- 3. Stable isotope dilution assays of alternariol and alternariol monomethyl ether in beverages - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Personal Protective Equipment for Handling Alternariol-13C14
For Immediate Implementation: This document provides critical safety and logistical guidance for researchers, scientists, and drug development professionals handling Alternariol-13C14. Adherence to these procedures is essential for minimizing exposure risk and ensuring a safe laboratory environment.
Alternariol and its isotopically labeled form, this compound, are mycotoxins produced by Alternaria molds.[1] They are classified as highly toxic substances and must be handled with extreme caution.[2][3][4] Exposure can be fatal if swallowed, inhaled, or in contact with skin. The following guidelines detail the necessary personal protective equipment (PPE), handling procedures, and disposal plans to mitigate the significant health risks associated with this compound.
Essential Personal Protective Equipment (PPE)
A risk assessment should always be conducted prior to handling this compound to ensure that the selected PPE provides adequate protection. The following table summarizes the recommended PPE for various handling scenarios.
| Activity | Required Personal Protective Equipment | Notes |
| Handling Solids (weighing, aliquoting) | - Full-face respirator with P100 (or N100) particulate filter- Chemical-resistant outer and inner gloves (e.g., Nitrile)- Disposable chemical-resistant coveralls or lab coat- Safety goggles or face shield- Closed-toe shoes and shoe covers | Work should be performed in a certified chemical fume hood or a glove box. Avoid generating dust. |
| Handling Solutions (dissolving, diluting) | - Full-face respirator with combination organic vapor/P100 cartridges- Chemical-resistant outer and inner gloves (e.g., Nitrile)- Chemical-resistant apron over disposable coveralls or lab coat- Safety goggles or face shield- Closed-toe shoes and shoe covers | Handle solutions in a certified chemical fume hood. |
| Minor Spills | - Full-face respirator with appropriate cartridges- Chemical-resistant outer and inner gloves- Disposable chemical-resistant coveralls- Safety goggles- Chemical-resistant boots or shoe covers | Clean up spills immediately using dry clean-up procedures to avoid generating dust. Dampen with water to prevent dusting before sweeping. |
| Major Spills | - Level B protection: Positive pressure, full face-piece self-contained breathing apparatus (SCBA)- Totally encapsulated chemical- and vapor-protective suit- Chemical-resistant outer and inner gloves- Chemical-resistant boots | Evacuate the area and alert emergency responders. |
| Disposal | - Full-face respirator with appropriate cartridges- Chemical-resistant outer and inner gloves- Disposable chemical-resistant coveralls- Safety goggles- Closed-toe shoes and shoe covers | All waste must be treated as hazardous and disposed of according to local, state, and federal regulations. |
Experimental Workflow for Handling this compound
The following diagram outlines the standard operating procedure for safely handling this compound in a laboratory setting. Adherence to this workflow is mandatory to minimize the risk of exposure.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
